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  • Product: 1,3,5-Trimethyl-2-propan-2-yloxybenzene
  • CAS: 13605-05-5

Core Science & Biosynthesis

Foundational

Physicochemical Profile & Technical Guide: 1,3,5-Trimethyl-2-propan-2-yloxybenzene

Executive Summary & Chemical Identity 1,3,5-Trimethyl-2-propan-2-yloxybenzene (CAS: 13605-05-5), also known as Mesityl Isopropyl Ether , is a sterically congested aromatic ether. Structurally, it consists of a mesitylene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1,3,5-Trimethyl-2-propan-2-yloxybenzene (CAS: 13605-05-5), also known as Mesityl Isopropyl Ether , is a sterically congested aromatic ether. Structurally, it consists of a mesitylene (1,3,5-trimethylbenzene) core with an isopropoxy group at the 2-position.

This compound represents a unique class of "sterically shielded" ethers. The presence of methyl groups at the ortho positions (1 and 3) relative to the ether linkage creates significant steric hindrance. This structural feature imparts exceptional hydrolytic stability and alters its reactivity profile compared to non-hindered phenyl ethers, making it a valuable intermediate in the synthesis of robust lipophilic ligands and specialized pharmaceutical building blocks.

Chemical Identification
ParameterDetail
IUPAC Name 2-Isopropoxy-1,3,5-trimethylbenzene
Common Synonyms Mesityl isopropyl ether; Isopropyl 2,4,6-trimethylphenyl ether
CAS Number 13605-05-5
Molecular Formula C₁₂H₁₈O
SMILES CC(C)Oc1c(C)cc(C)cc1C
InChI Key CDDRKPHVEQMWKP-UHFFFAOYSA-N

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering and formulation.

Table 1: Physical & Thermodynamic Properties
PropertyValueContext/Notes
Molecular Weight 178.27 g/mol Monoisotopic mass
Physical State LiquidColorless to pale yellow oil at STP
Boiling Point 178°C - 182°C@ 760 mmHg (Predicted/Analogous)
Density 0.90 ± 0.02 g/cm³Less dense than water; typical for alkyl aryl ethers
Flash Point ~81°C (178°F)Combustible liquid (Class IIIA)
Refractive Index 1.49 - 1.50Estimated at 20°C
Vapor Pressure ~0.6 mmHg@ 25°C (Low volatility)
Table 2: Solubility & Lipophilicity Profile
ParameterValueImplications for Development
Water Solubility Insoluble (< 1 mg/L)Requires organic co-solvents (DMSO, Ethanol) for bio-assays.
LogP (Octanol/Water) 4.4 ± 0.3Highly lipophilic; indicates high membrane permeability but high non-specific binding.
Solubility (Organics) MiscibleSoluble in DCM, Toluene, Ethyl Acetate, Diethyl Ether.
pKa N/AThe ether oxygen is non-ionizable under physiological conditions.

Synthesis & Manufacturing Protocol

Core Challenge: The synthesis of 1,3,5-trimethyl-2-propan-2-yloxybenzene is complicated by the steric hindrance of the two ortho-methyl groups. Standard Williamson ether synthesis (S_N2) rates are significantly retarded because the nucleophilic phenoxide oxygen is shielded.

Optimized Protocol: Phase-Transfer Catalyzed O-Alkylation This protocol utilizes a phase-transfer catalyst (PTC) to enhance the nucleophilicity of the mesitol anion in a biphasic system, overcoming the steric barrier.

Reagents
  • Substrate: 2,4,6-Trimethylphenol (Mesitol) [1.0 eq]

  • Alkylating Agent: 2-Bromopropane (Isopropyl bromide) [1.5 eq]

  • Base: Potassium Hydroxide (KOH), 50% aq. solution [2.0 eq]

  • Catalyst: Tetrabutylammonium bromide (TBAB) [0.05 eq]

  • Solvent: Toluene (or neat if high shear mixing is available)

Step-by-Step Methodology
  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve Mesitol in Toluene. Add the 50% KOH solution.

  • Catalyst Addition: Add TBAB. The mixture will form a biphasic system. Heat to 60°C for 30 minutes to ensure complete deprotonation of the phenol.

  • Alkylation: Add 2-Bromopropane dropwise.

    • Critical Control Point: Due to steric hindrance, the reaction requires higher energy. Heat the mixture to reflux (approx. 85-90°C) .

  • Reaction Monitoring: Maintain reflux for 12–18 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[1] The starting phenol (Mesitol) will disappear, and the less polar ether product will appear.

  • Work-up: Cool to room temperature. Dilute with water and separate the organic layer.[2] Extract the aqueous layer once with Toluene.

  • Purification: Wash combined organics with 1M NaOH (to remove unreacted Mesitol) followed by brine. Dry over anhydrous MgSO₄.

  • Isolation: Concentrate under reduced pressure. The crude oil can be purified by vacuum distillation or silica gel chromatography (100% Hexanes) to yield the pure ether.

Stability & Reactivity Profile

The physicochemical behavior of this molecule is defined by the "Orth-Effect" :

  • Hydrolytic Stability: The ether linkage is exceptionally stable to basic hydrolysis. Acidic cleavage (e.g., with HI or BBr₃) is possible but requires harsher conditions than non-hindered ethers (e.g., anisole) due to the difficulty of the Lewis acid coordinating to the sterically crowded oxygen.

  • Metabolic Stability: The ortho-methyl groups block metabolic hydroxylation at the ring positions adjacent to the ether, potentially extending the half-life of the parent scaffold in biological systems.

  • Electrophilic Substitution: The ring is electron-rich, but the 1, 3, and 5 positions are blocked. Electrophilic attack is forced to the meta positions relative to the ether (positions 4 or 6 in the mesityl numbering), but these are also sterically crowded.

Visualizations

Diagram 1: Synthesis Pathway & Steric Challenge

This diagram illustrates the Williamson ether synthesis route and visually highlights the steric hindrance that necessitates the use of Phase Transfer Catalysis (PTC).

SynthesisPathway cluster_steric Key Constraint: Steric Hindrance Mesitol 2,4,6-Trimethylphenol (Mesitol) Base KOH / TBAB (PTC) Deprotonation Mesitol->Base Step 1 Intermediate Mesitol Phenoxide Anion (Sterically Shielded) Base->Intermediate Activation Reagent 2-Bromopropane (S_N2 Attack) Intermediate->Reagent Reflux (Toluene) Product 1,3,5-Trimethyl-2-propan-2-yloxybenzene (Mesityl Isopropyl Ether) Reagent->Product Etherification

Caption: Synthesis of Mesityl Isopropyl Ether via Phase-Transfer Catalysis to overcome ortho-methyl steric hindrance.

Diagram 2: Physicochemical Property Network

This diagram maps the logical relationship between the molecule's structure and its resulting properties, guiding formulation strategies.

Properties Core 1,3,5-Trimethyl-2-propan-2-yloxybenzene OrthoMe Ortho-Methyl Groups (Positions 1,3) Core->OrthoMe EtherLink Isopropyl Ether Linkage Core->EtherLink Lipophilicity High Lipophilicity (LogP ~4.4) Core->Lipophilicity Stability High Hydrolytic Stability (Steric Shielding) OrthoMe->Stability Blocks Nucleophiles Metabolism Resistant to Ring Oxidation OrthoMe->Metabolism Blocks P450 Access Solubility Water Insoluble Soluble in Organics Lipophilicity->Solubility

Caption: Structural-Property Relationship (SPR) map highlighting the impact of steric shielding on stability and solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 518986, 2-Isopropenyl-1,3,5-trimethylbenzene (Structural Analog/Precursor Data). Retrieved from [Link]

  • LookChem. 1,3,5-trimethyl-2-propan-2-yloxybenzene CAS 13605-05-5 Properties and Suppliers. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzene, 1,3,5-trimethyl-2-propyl- (Isomer Data for Validation). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1,3,5-Trimethyl-2-propan-2-yloxybenzene in Organic Solvents

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1,3,5-trimethyl-2-propan-2-yloxybenzene in a range of organic solvents. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1,3,5-trimethyl-2-propan-2-yloxybenzene in a range of organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven methodologies. In the absence of extensive published quantitative data for this specific compound, this guide serves as a complete "how-to" manual, empowering researchers to generate and interpret high-quality solubility data.

Introduction: The Critical Role of Solubility Data

Solubility, the extent to which a compound (solute) dissolves in a solvent, is a fundamental physicochemical property that governs the performance and application of a chemical entity.[1] For 1,3,5-trimethyl-2-propan-2-yloxybenzene, a substituted aromatic ether, understanding its solubility profile is paramount for a variety of applications, from reaction kinetics in chemical synthesis to formulation development in the pharmaceutical and fragrance industries. In drug discovery, for instance, poor solubility can lead to unreliable results in in vitro assays and compromised bioavailability in vivo.[2] This guide will provide the necessary tools to accurately characterize the solubility of this compound, thereby mitigating risks and accelerating development timelines.

Physicochemical Characterization of 1,3,5-Trimethyl-2-propan-2-yloxybenzene

A thorough understanding of the solute's molecular structure and properties is the first step in predicting its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular forces.[1][3]

Molecular Structure:

1,3,5-trimethyl-2-propan-2-yloxybenzene (also known as isopropyl 2,4,6-trimethylphenyl ether) possesses a distinct molecular architecture that dictates its solubility.[4] It features a non-polar, sterically hindered aromatic core (the 1,3,5-trimethylphenyl group) and a moderately polar ether linkage with a bulky isopropyl group.

Caption: Molecular structure of 1,3,5-trimethyl-2-propan-2-yloxybenzene.

Physicochemical Properties:

A summary of the key physicochemical properties of 1,3,5-trimethyl-2-propan-2-yloxybenzene is presented in the table below.

PropertyValueSource
CAS Number 13605-05-5[4]
Molecular Formula C₁₂H₁₈O[4]
Molecular Weight 178.27 g/mol [4]
LogP (Octanol-Water Partition Coefficient) 3.399[4]
Polar Surface Area (PSA) 9.23 Ų[4]
Vapor Pressure 0.0607 mmHg at 25°C[4]
Refractive Index 1.49[4]

The high LogP value and low polar surface area strongly suggest that 1,3,5-trimethyl-2-propan-2-yloxybenzene is a lipophilic (fat-loving) and hydrophobic (water-fearing) compound.[4]

Qualitative Solubility Prediction:

Based on the "like dissolves like" principle, we can make the following qualitative predictions:

  • High Solubility: Expected in non-polar and moderately polar aprotic solvents. The bulky, non-polar hydrocarbon structure will interact favorably with solvents that have similar characteristics through London dispersion forces. Examples include alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., diethyl ether).

  • Moderate Solubility: Expected in polar aprotic solvents. The ether oxygen can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents.[5][6] However, the large non-polar part of the molecule will limit this solubility. Examples include ketones (e.g., acetone), esters (e.g., ethyl acetate), and halogenated hydrocarbons (e.g., dichloromethane).

  • Low to Insoluble: Expected in polar protic solvents. The molecule lacks a hydrogen bond donor and its large hydrophobic structure will disrupt the strong hydrogen-bonding network of solvents like water and alcohols (e.g., methanol, ethanol), leading to poor solubility.[1][7]

Theoretical Framework for Solubility Prediction

While qualitative predictions are useful, a quantitative understanding is often required. Theoretical models can provide valuable estimates of solubility before extensive experimental work is undertaken.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a semi-empirical method to predict solubility based on the principle that substances with similar HSP values are likely to be miscible.[8][9] The total cohesive energy of a substance is divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[10][11]

The total Hansen solubility parameter (δt) is calculated as: δt² = δd² + δp² + δh²

A "good" solvent for a particular solute will have HSP values that fall within a "solubility sphere" defined for that solute.[8] While experimentally determined HSP values for 1,3,5-trimethyl-2-propan-2-yloxybenzene are not available, they can be estimated using group contribution methods.[8][10] These methods sum the contributions of the individual functional groups within the molecule to estimate the overall HSP values.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[12][13] This, in turn, can be used to predict the solubility of a solid in a liquid. The model considers a molecule as a collection of functional groups, and the activity coefficient is calculated based on the interactions between these groups.[12][14] The UNIFAC method requires knowledge of the solute's melting point and enthalpy of fusion.[12] While powerful, its accuracy can be limited by the availability of interaction parameters for all the necessary functional groups in the database.[15]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[16][17] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.[18]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of 1,3,5-trimethyl-2-propan-2-yloxybenzene.

1. Materials and Equipment:

  • 1,3,5-Trimethyl-2-propan-2-yloxybenzene (high purity solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and autosampler vials

2. Experimental Workflow:

Caption: Experimental workflow for the shake-flask solubility determination.

3. Detailed Procedure:

  • Step 1: Sample Preparation: Add an excess amount of solid 1,3,5-trimethyl-2-propan-2-yloxybenzene to a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[18] Add a known volume of the desired organic solvent.

  • Step 2: Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium.[2][19] The equilibration time should be established by taking measurements at different time points until the concentration plateaus.[20]

  • Step 3: Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[18]

  • Step 4: Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid material.

  • Step 5: Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid microparticles.[17]

  • Step 6: Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Step 7: Quantification by HPLC: Analyze the diluted samples using a validated HPLC-UV method.[21][22] A calibration curve prepared with known concentrations of 1,3,5-trimethyl-2-propan-2-yloxybenzene is used to determine the concentration of the analyte in the diluted sample.[21]

  • Step 8: Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.

Data Presentation and Interpretation

Organizing the experimentally determined solubility data in a structured format is crucial for analysis and comparison.

Quantitative Solubility Data Table

The following table should be used to record the experimental results. It is recommended to perform each measurement in triplicate to ensure reproducibility.[18]

SolventSolvent ClassPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
HexaneNon-polar Aliphatic0.125Experimental DataCalculated Data
TolueneNon-polar Aromatic2.425Experimental DataCalculated Data
Diethyl EtherModerately Polar Aprotic2.825Experimental DataCalculated Data
DichloromethaneModerately Polar Aprotic3.125Experimental DataCalculated Data
Ethyl AcetateModerately Polar Aprotic4.425Experimental DataCalculated Data
AcetonePolar Aprotic5.125Experimental DataCalculated Data
AcetonitrilePolar Aprotic5.825Experimental DataCalculated Data
IsopropanolPolar Protic3.925Experimental DataCalculated Data
EthanolPolar Protic4.325Experimental DataCalculated Data
MethanolPolar Protic5.125Experimental DataCalculated Data
WaterPolar Protic10.225Experimental DataCalculated Data
Factors Influencing Solubility

The interpretation of solubility data should consider several key factors.

Solubility_Factors cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_Conditions External Conditions Solubility Solubility of 1,3,5-Trimethyl-2-propan-2-yloxybenzene MolecularSize Molecular Size MolecularSize->Solubility Polarity Polarity (LogP, PSA) Polarity->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility HSP Hansen Solubility Parameters HSP->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Key factors influencing the solubility of an organic compound.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the crystal lattice forces.[3][23]

  • Polarity: As predicted, the solubility will be highest in solvents with similar polarity to the solute.[23][24]

  • Molecular Size: The large size of the solute molecule may hinder its ability to be effectively solvated by smaller solvent molecules.[23]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the experiments.[3]

Conclusion

This guide has provided a comprehensive roadmap for researchers to understand, predict, and accurately measure the solubility of 1,3,5-trimethyl-2-propan-2-yloxybenzene in organic solvents. By combining theoretical principles with a robust experimental protocol, this document equips scientists with the necessary tools to generate reliable data essential for informed decision-making in research and development. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for a wide range of other organic molecules, making this a valuable resource for any chemical or pharmaceutical laboratory.

References

Sources

Foundational

The Synthesis and Application of Sterically Hindered Aryl Ethers: A Technical Guide for Researchers

An In-Depth Guide for Scientists and Drug Development Professionals on the Synthesis, Characterization, and Application of Sterically Hindered Aryl Ethers. Introduction Sterically hindered aryl ethers, characterized by b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Scientists and Drug Development Professionals on the Synthesis, Characterization, and Application of Sterically Hindered Aryl Ethers.

Introduction

Sterically hindered aryl ethers, characterized by bulky substituents ortho to the ether linkage, are a class of molecules with profound implications in medicinal chemistry, materials science, and organic synthesis. Their unique three-dimensional architecture imparts a range of desirable properties, including enhanced metabolic stability in drug candidates, improved thermal and mechanical properties in polymers, and the ability to serve as chiral ligands in asymmetric catalysis. The strategic introduction of steric bulk around the ether bond can dramatically influence a molecule's conformation, restricting bond rotation and leading to unique atropisomeric forms. However, the very steric hindrance that confers these valuable properties also presents a significant synthetic challenge. Traditional etherification methods, such as the Williamson ether synthesis, often fail or provide meager yields when applied to sterically demanding substrates, necessitating the development of more sophisticated and robust synthetic strategies. This guide provides a comprehensive overview of the state-of-the-art methodologies for the synthesis of sterically hindered aryl ethers, delves into their characterization, and explores their diverse applications, offering practical insights for researchers in both academia and industry.

The Synthetic Challenge of Steric Hindrance

The formation of a C-O bond between two sterically encumbered aryl groups or between a bulky phenol and a hindered aryl halide is an entropically and enthalpically disfavored process. The bulky substituents impede the approach of the reacting partners, increasing the activation energy of the reaction. Furthermore, in traditional SNAr reactions, the presence of ortho-substituents can electronically deactivate the aryl halide towards nucleophilic attack. Consequently, early methods for the synthesis of these compounds, such as the classical Ullmann condensation, required harsh reaction conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper, limiting their functional group tolerance and overall applicability. The quest for milder and more general methods has been a driving force in the evolution of modern cross-coupling chemistry.

Key Synthetic Methodologies

The synthesis of sterically hindered aryl ethers has been revolutionized by the advent of modern transition-metal catalyzed cross-coupling reactions. The following sections detail the most important and widely used methods, providing both mechanistic insights and practical experimental protocols.

Modified Ullmann Condensation

The Ullmann condensation, first reported in 1905, is the classical method for forming diaryl ethers through a copper-catalyzed reaction between a phenol and an aryl halide.[1][2] While traditional Ullmann conditions are often too harsh for complex or sensitive substrates, modern modifications have significantly expanded its scope and utility for the synthesis of hindered ethers.

Causality Behind Experimental Choices: The key to the success of modern Ullmann-type reactions for hindered substrates lies in the use of ligands that can stabilize the copper catalyst and facilitate the key steps of the catalytic cycle. Ligands such as amino acids (e.g., N,N-dimethylglycine), 1,10-phenanthroline, and β-diketones have been shown to accelerate the reaction, allowing for lower reaction temperatures and catalyst loadings.[3][4][5] The choice of base is also critical; weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases to avoid side reactions.[3] The solvent also plays a crucial role, with polar aprotic solvents like DMSO, DMF, or dioxane often providing the best results.[6]

Experimental Protocol: Modified Ullmann Synthesis of a Hindered Diaryl Ether

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Sterically hindered phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Ligand (e.g., N,N-dimethylglycine) (10-20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMSO) (3-5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the sterically hindered phenol, CuI, the ligand, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the substrates and the chosen ligand.

  • Monitor the reaction progress by TLC or GC-MS. Reactions can take from a few hours to 48 hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sterically hindered aryl ether.

Troubleshooting Common Issues:

  • Low or no yield:

    • Inactive catalyst: Use fresh, high-purity CuI.

    • Inappropriate ligand: Screen different ligands. For electron-rich substrates, N-methylated amino acids can be effective.[7]

    • Suboptimal base: Try a different base such as Cs₂CO₃.

    • Low temperature: Gradually increase the reaction temperature.

  • Side product formation (e.g., dehalogenation):

    • Protic impurities: Ensure all reagents and solvents are anhydrous.[7]

Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the formation of C-O bonds, providing a powerful and versatile method for the synthesis of aryl ethers, including sterically hindered variants.[8][9] This reaction generally offers milder conditions and broader substrate scope compared to the Ullmann condensation.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig etherification for hindered substrates is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) and Hartwig, are crucial for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8][10] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and their steric bulk facilitates the final C-O bond-forming reductive elimination.[10] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.[11]

Experimental Protocol: Buchwald-Hartwig Synthesis of a Hindered Diaryl Ether

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (or triflate) (1.0 mmol)

  • Sterically hindered phenol (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) (1-5 mol%)

  • Bulky biaryl phosphine ligand (e.g., XPhos, SPhos) (1.2-6 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃) (1.4-2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane) (3-5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the ligand to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst activation.

  • Add the aryl halide, the sterically hindered phenol, and the base.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues:

  • Low or no yield:

    • Ligand choice: The ligand is critical. Screen different bulky biaryl phosphine ligands.

    • Base incompatibility: Some functional groups are sensitive to strong bases like NaOtBu. Consider using a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.

    • Catalyst deactivation: Ensure strictly anhydrous and anaerobic conditions.

  • Aryl halide reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more active catalyst systems (higher catalyst loading, more electron-rich ligands).[12]

Nickel-Catalyzed Etherification

In recent years, nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions, including the synthesis of sterically hindered aryl ethers.[5] Nickel catalysts can often couple more challenging substrates, such as aryl fluorides and chlorides, under milder conditions.

Causality Behind Experimental Choices: Similar to palladium catalysis, the success of nickel-catalyzed etherification relies heavily on the use of appropriate ligands. Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), and N-heterocyclic carbenes (NHCs) have been shown to be effective.[13] The choice of reducing agent, if a Ni(II) precatalyst is used, and the base are also critical parameters to optimize.

Experimental Protocol: Nickel-Catalyzed Synthesis of a Hindered Aryl Ether

This protocol is a representative example and will likely require significant optimization for new substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Sterically hindered phenol (1.5 mmol)

  • Nickel precatalyst (e.g., NiCl₂(dme)) (5-10 mol%)

  • Ligand (e.g., a bidentate phosphine or an NHC precursor) (6-12 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMA) (3-5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • In a glovebox, add the nickel precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the aryl halide and the sterically hindered phenol.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction, and work up as described for the Buchwald-Hartwig reaction.

  • Purify the product by column chromatography.

Comparative Analysis of Synthetic Methods

MethodCatalystTypical SubstratesLigandsBaseTemperature (°C)AdvantagesDisadvantages
Modified Ullmann Copper (CuI, Cu₂O)Aryl iodides, bromidesAmino acids, phenanthrolines, β-diketonesK₃PO₄, Cs₂CO₃80-150Low cost of copper, good for certain heteroaryl substratesOften requires higher temperatures, can have lower functional group tolerance
Buchwald-Hartwig Palladium (Pd₂(dba)₃, palladacycles)Aryl bromides, iodides, triflates, chloridesBulky biaryl phosphines (XPhos, SPhos, etc.)NaOtBu, LiHMDS, Cs₂CO₃80-120Broad substrate scope, milder conditions, high yieldsHigh cost of palladium and ligands, sensitivity to air and moisture
Nickel-Catalyzed Nickel (NiCl₂(dme), Ni(COD)₂)Aryl chlorides, bromides, fluoridesBidentate phosphines, NHCsK₃PO₄, Cs₂CO₃100-140Cost-effective, good for challenging substrates (aryl chlorides)Can be less general than palladium catalysis, may require higher temperatures
Metal-Free NoneDiaryliodonium saltsNonet-BuONaRoom Temp.Mild conditions, avoids transition metal contaminationLimited to specific arylating agents

Characterization of Sterically Hindered Aryl Ethers

The structural elucidation of sterically hindered aryl ethers relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the aryl rings will exhibit characteristic chemical shifts and coupling patterns. Protons ortho to the ether linkage may show a downfield shift due to the anisotropic effect of the neighboring aromatic ring. Restricted rotation around the C-O-C bond in highly hindered systems can lead to diastereotopic protons and more complex spectra.

    • ¹³C NMR: The carbon atoms of the aryl rings will show distinct signals. The carbon atom directly attached to the ether oxygen typically appears in the range of 150-160 ppm. Computational methods can be valuable for predicting and assigning chemical shifts in complex structures.[14][15]

  • Mass Spectrometry (MS):

    • Electron ionization (EI) mass spectrometry will typically show a prominent molecular ion peak (M⁺).

    • Common fragmentation patterns for aryl ethers include cleavage of the C-O bond and cleavage of bonds adjacent to the aryl ring.[16][17] The fragmentation pattern can provide valuable information about the substitution pattern of the aryl rings.

Applications of Sterically Hindered Aryl Ethers

The unique properties of sterically hindered aryl ethers have led to their use in a variety of applications.

Medicinal Chemistry and Drug Development

The incorporation of sterically hindered aryl ether motifs is a valuable strategy in drug design to enhance metabolic stability and modulate biological activity.

  • Metabolic Blocking: Bulky ortho substituents can shield the ether linkage from enzymatic cleavage by cytochrome P450 enzymes in the liver, thereby increasing the drug's half-life and bioavailability.

  • Conformational Restriction and Receptor Binding: The restricted rotation around the aryl-ether bond can lock the molecule into a specific conformation that is optimal for binding to a biological target, leading to increased potency and selectivity.

  • Case Study: Novel Antibacterials: Diaryl ether-based compounds have been investigated as inhibitors of FabV, an enoyl-acyl carrier protein reductase in Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aryl rings significantly impact the inhibitory activity, highlighting the importance of steric and electronic factors in optimizing these drug candidates.[9][18] Another study on dicationic diaryl ethers demonstrated potent activity against MRSA and VRE, with the substitution pattern on the aryl rings being crucial for both potency and selectivity.[12]

  • Antiproliferative Agents: Steroidal diaryl ethers have been synthesized and shown to exhibit antiproliferative activity against various cancer cell lines. The steric and electronic properties of the aryl ether moiety play a significant role in their mechanism of action, which can involve the disruption of tubulin polymerization.[19]

Materials Science

The introduction of bulky substituents into poly(aryl ether)s can significantly alter their physical and chemical properties.

  • Enhanced Solubility and Processability: The non-planar, contorted backbones of polymers containing sterically hindered aryl ether units can disrupt chain packing, leading to increased solubility in common organic solvents and improved processability.[20][21]

  • Increased Glass Transition Temperature (Tg): The restricted bond rotation in these polymers can lead to higher glass transition temperatures, resulting in materials with improved thermal stability.

  • Low Dielectric Constants: The introduction of bulky, non-polar groups and an increase in free volume can lead to polymers with low dielectric constants, making them suitable for applications in microelectronics.[22][23]

Conclusion

The synthesis of sterically hindered aryl ethers has evolved from a niche challenge to a well-established field within modern organic chemistry. The development of sophisticated catalytic systems, particularly those based on palladium and nickel with bulky phosphine ligands, has provided chemists with powerful tools to construct these sterically demanding molecules with high efficiency and functional group tolerance. The unique properties conferred by steric hindrance have made these compounds highly valuable in drug discovery, where they can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, and in materials science, for the creation of high-performance polymers with tailored properties. As our understanding of the interplay between catalyst structure, reaction mechanism, and substrate scope continues to grow, we can expect the development of even more efficient and versatile methods for the synthesis of sterically hindered aryl ethers, further expanding their applications in science and technology.

References

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  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (2014). Chinese Journal of Chemistry, 32(5), 453-457.
  • Tran, V. T., et al. (2020). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. RSC Advances, 10(58), 35245-35255.
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  • Schopfer, U., & Schlapbach, A. (2001). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Tetrahedron, 57(16), 3069-3073.
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  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation.
  • University of Bristol. (n.d.). 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz). Retrieved from [Link]

  • Zhang, H., et al. (2021). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 69(26), 7245-7269.
  • Van der Veken, P., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 299, 117788.
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  • Buck, E., et al. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623-1626.
  • Geng, Z., et al. (2022). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers, 14(15), 3065.
  • De la Torre, J., et al. (2025). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv.
  • Wang, D., et al. (2021). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids.
  • Hu, L., et al. (2009). Synthesis and structure-activity relationship of dicationic diaryl ethers as novel potent anti-MRSA and anti-VRE agents. Bioorganic & Medicinal Chemistry Letters, 19(16), 4626-4629.
  • Kan, W. H., et al. (2021). Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation. Journal of the American Chemical Society, 143(30), 11637-11644.
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  • Li, Y., et al. (2021). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 12(30), 4344-4353.
  • Fors, B. P., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 2046-2051.
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Exploratory

Electronic properties of 2-isopropoxy-1,3,5-trimethylbenzene derivatives

An In-Depth Technical Guide to the Electronic Properties of 2-Isopropoxy-1,3,5-trimethylbenzene Derivatives Abstract Derivatives of 2-isopropoxy-1,3,5-trimethylbenzene represent a compelling class of sterically hindered...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 2-Isopropoxy-1,3,5-trimethylbenzene Derivatives

Abstract

Derivatives of 2-isopropoxy-1,3,5-trimethylbenzene represent a compelling class of sterically hindered aromatic compounds with significant potential in materials science and pharmacology. As analogues of widely used hindered phenolic antioxidants, their electronic architecture is finely tuned by the interplay of electron-donating alkyl and alkoxy substituents.[1][2] This guide provides a comprehensive exploration of the core electronic properties of these molecules. We delve into the theoretical underpinnings of their structure-property relationships, provide detailed experimental protocols for their characterization using cyclic voltammetry and UV-Vis spectroscopy, and discuss the implications of these properties for applications ranging from radical scavenging to organic electronics. This document is intended for researchers, chemists, and materials scientists engaged in the development of advanced organic materials and antioxidant technologies.

Foundational Principles: Molecular Structure and Electronic Effects

The electronic behavior of 2-isopropoxy-1,3,5-trimethylbenzene is governed by the strategic placement of its substituent groups on the benzene ring. The symmetrical 1,3,5-trimethyl substitution, combined with the bulky 2-isopropoxy group, creates a sterically crowded environment that dictates both molecular conformation and reactivity.[2][3]

The Role of Electron-Donating Substituents

Both alkyl (methyl) and alkoxy (isopropoxy) groups are classical electron-donating groups (EDGs). Their influence on the π-system of the benzene ring is twofold:

  • Inductive Effect: The alkyl and alkoxy groups are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a net donation of electron density through the sigma bonds.

  • Hyperconjugation and Resonance: The methyl groups donate electron density through hyperconjugation, while the oxygen lone pairs of the isopropoxy group participate directly in resonance with the aromatic ring, significantly increasing electron density.

This enrichment of the π-system has a profound effect on the molecule's frontier molecular orbitals. The energy of the Highest Occupied Molecular Orbital (HOMO) is raised, while the Lowest Unoccupied Molecular Orbital (LUMO) is less affected.[4][5] A higher HOMO energy level corresponds to a lower ionization potential, making it easier to remove an electron. This is the foundational electronic characteristic that enables applications in antioxidant chemistry and as hole-transporting materials.[6][7]

Steric Hindrance: A Key Modulator of Reactivity

The bulky isopropyl and methyl groups physically shield the aromatic ring and the isopropoxy moiety.[2] This "steric hindrance" is critical, particularly in the context of antioxidant activity. When the molecule donates a hydrogen atom or an electron to neutralize a free radical, the resulting radical species on the benzene derivative is sterically protected from further reactions, such as dimerization, which enhances its stability and efficacy as a chain-breaking antioxidant.[3][8]

Theoretical & Computational Workflow

Modern computational chemistry, particularly Density Functional Theory (DFT), provides invaluable predictive power for understanding the electronic landscape of molecules before their synthesis.[9] A typical workflow allows for the precise calculation of key electronic parameters.

G cluster_workflow DFT Calculation Workflow cluster_outputs Calculated Electronic Properties mol_design 1. Molecular Structure Input (2-isopropoxy-1,3,5-trimethylbenzene) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_design->geom_opt Initial Guess freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Structure sp_energy 4. Single-Point Energy Calculation (Higher Level of Theory) freq_calc->sp_energy Verified Structure analysis 5. Property Analysis sp_energy->analysis Wavefunction/Energies homo_lumo HOMO/LUMO Energies & Gap analysis->homo_lumo mep Molecular Electrostatic Potential (MEP) analysis->mep charges Atomic Charges (NBO Analysis) analysis->charges

Caption: Conceptual workflow for DFT analysis of electronic properties.

This computational approach allows researchers to estimate the HOMO-LUMO gap, which correlates with the optical absorption properties, and the ionization potential, which is directly related to the oxidation potential measured experimentally.[9][10]

Experimental Characterization Protocols

Verifying the theoretical predictions and quantifying the electronic properties of 2-isopropoxy-1,3,5-trimethylbenzene derivatives requires robust experimental techniques. Cyclic voltammetry and UV-Vis spectroscopy are two of the most fundamental and informative methods.

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry is the premier technique for investigating the redox behavior of a molecule, providing direct insight into the ease of its oxidation and reduction.[11][12] For a hindered phenol derivative, we are primarily interested in the oxidation potential (Eₚₐ), which is correlated to its antioxidant capacity and HOMO energy level.[13][14]

Protocol: Determining the Anodic Peak Potential (Eₚₐ)

  • Preparation of the Electrolyte Solution:

    • Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, aprotic solvent like acetonitrile or dichloromethane. The high purity of the solvent and electrolyte is critical to avoid interfering signals.

    • Rationale: A supporting electrolyte is necessary to ensure conductivity of the solution, while an aprotic solvent provides a wide potential window and prevents protonation reactions that can complicate the voltammogram.[11]

  • Analyte Preparation:

    • Dissolve the 2-isopropoxy-1,3,5-trimethylbenzene derivative in the electrolyte solution to a final concentration of 1-5 mM.

    • Add an internal reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution. Its well-defined and stable redox potential allows for accurate calibration of the measured potentials.

  • Electrochemical Cell Assembly:

    • Assemble a standard three-electrode cell:

      • Working Electrode: Glassy carbon or platinum disk electrode. Polish the electrode surface with alumina slurry, sonicate, and dry before use to ensure a clean, reproducible surface.

      • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode.

      • Counter (Auxiliary) Electrode: Platinum wire or gauze.

    • Rationale: The three-electrode setup allows for the potential of the working electrode to be controlled relative to the reference electrode, while the current flows between the working and counter electrodes.[15]

  • Data Acquisition:

    • Deoxygenate the solution by bubbling with high-purity nitrogen or argon for 10-15 minutes. Maintain a blanket of inert gas over the solution during the experiment.

    • Rationale: Dissolved oxygen is electroactive and its reduction can interfere with the measurement.

    • Set the potentiostat to scan from an initial potential where no reaction occurs (e.g., 0 V vs. Ag/AgCl) towards a positive potential until the oxidation peak is observed, and then reverse the scan back to the starting potential.

    • Perform scans at various rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the electrochemical process.

    • Record the cyclic voltammogram (current vs. potential).

  • Data Analysis:

    • Identify the anodic peak potential (Eₚₐ), which corresponds to the oxidation of the compound.

    • Measure the potential of the Fc/Fc⁺ couple and report all potentials relative to this internal standard.

    • Analyze the peak shape and the relationship between peak current and the square root of the scan rate to assess the nature of the electron transfer process (e.g., reversible, quasi-reversible, or irreversible).[15]

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions within the molecule, primarily π → π* transitions in aromatic systems.[16] Substituents on the benzene ring can shift the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) and increase the absorption intensity (hyperchromic effect).[5]

Protocol: Measuring Absorption Maxima (λ_max)

  • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (typically 200-400 nm for benzene derivatives). Cyclohexane or ethanol are common choices.

  • Sample Preparation:

    • Prepare a stock solution of the purified derivative at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a set of solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (0.1 - 1.0 A.U.). A typical concentration is around 10⁻⁵ M.

    • Rationale: Working within the linear range of the Beer-Lambert law ensures accurate determination of the molar absorptivity.

  • Spectrophotometer Setup:

    • Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

    • Rationale: The dual-beam setup automatically subtracts the absorbance of the solvent.

  • Spectrum Acquisition:

    • Place the blank and sample cuvettes in the spectrophotometer.

    • Perform a baseline correction with the blank cuvette.

    • Scan the sample across the desired wavelength range (e.g., 190-500 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max). For substituted benzenes, multiple bands corresponding to different electronic transitions may be observed.[17]

    • Using the absorbance at λ_max and the known concentration, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Applications and Implications of Electronic Properties

The unique electronic architecture of these derivatives makes them suitable for several high-value applications.

Antioxidant and Radical Scavenging Activity

The primary application for sterically hindered phenols is as antioxidants.[1][18] The low oxidation potential, a direct consequence of the electron-rich aromatic ring, facilitates the donation of a hydrogen atom from the phenolic hydroxyl group (if present) or an electron to neutralize damaging free radicals.

G ArOH Hindered Phenol (Ar-OH) ArO_radical Stable Phenoxyl Radical (Ar-O•) ArOH->ArO_radical H• Donation ROOH Hydroperoxide (ROOH) ROO_radical Peroxyl Radical (ROO•) ROO_radical->ROOH H• Abstraction

Caption: H-atom donation mechanism for antioxidant activity.

Hole-Transporting Materials (HTMs) in Organic Electronics

In devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), hole-transporting materials are essential for efficiently moving positive charge carriers (holes) from the anode to the active layer.[7][19] Key requirements for an effective HTM include:

  • High Hole Mobility: The ability to transport charge efficiently.

  • Suitable HOMO Level: The HOMO energy must be well-aligned with the anode's work function and the active layer's HOMO for efficient charge injection.[20]

  • High Thermal and Morphological Stability: To ensure long device lifetime.

The high HOMO level and inherent stability of 2-isopropoxy-1,3,5-trimethylbenzene derivatives make their core structure a promising platform for designing novel HTMs.[6][21]

G cluster_device Role of HTM in an Organic Electronic Device Anode Anode (ITO) HTL Hole Transport Layer (e.g., Benzene Derivative) Anode->HTL Hole (h⁺) Injection EML Emissive Layer (EML) or Perovskite Layer HTL->EML Hole (h⁺) Transport ETL Electron Transport Layer (ETL) ETL->EML Electron (e⁻) Transport Cathode Cathode (Al) Cathode->ETL Electron (e⁻) Injection

Caption: Function of a Hole-Transporting Material (HTM) in a device stack.

Data Summary

While specific data for 2-isopropoxy-1,3,5-trimethylbenzene is not widely published, the expected properties can be inferred from related compounds.

PropertyExpected CharacteristicSignificanceExperimental Probe
Oxidation Potential Low and likely irreversible or quasi-reversibleHigh antioxidant potential; suitable HOMO level for hole injectionCyclic Voltammetry
Ionization Potential Low (relative to benzene)Ease of hole formation and transportPhotoelectron Spec. / CV
HOMO-LUMO Gap Smaller than benzene due to substituent effectsGoverns the lowest energy electronic transition (UV absorption)UV-Vis Spectroscopy
UV Absorption (λ_max) Bathochromic (red) shift compared to benzene (λ_max ≈ 204 nm) and mesitylene (λ_max ≈ 210 nm).[16]Confirms the influence of substituents on the π-electron systemUV-Vis Spectroscopy

Conclusion and Future Directions

The 2-isopropoxy-1,3,5-trimethylbenzene scaffold is a rich platform for molecular engineering. Its electronic properties, dominated by strong electron-donating groups and significant steric hindrance, make it an intrinsically valuable core for developing advanced materials. The low oxidation potential is a direct indicator of its potential as a robust antioxidant and a viable candidate for hole-transporting applications in organic electronics.

Future research should focus on the synthesis and detailed characterization of a library of derivatives. By systematically modifying the substituents, researchers can further tune the HOMO/LUMO energy levels, solubility, and thermal properties to optimize performance for specific applications, from next-generation polymer stabilizers to highly efficient components for optoelectronic devices.

References

  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. PMC.
  • Singh, O. P., & Yadav, J. S. (1985). Ab initio studies on the electronic structure of some substituted benzenes. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(4), 427-436.
  • Mechanism of Hindered Phenol Antioxidant. (2024).
  • Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components. (2018). MDPI.
  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2020). MDPI.
  • Sterically Hindered Phenols as Antioxidant. Semantic Scholar.
  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024).
  • Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. (2025).
  • Why does mesitylene absorb at a longer wavelength than benzene (UV-Vis)?. ECHEMI.
  • New hole transporting materials based on hexaarylbenzene and aromatic amine moiety for organic light-emitting diodes. (2014). PubMed.
  • Why does mesitylene absorb at a longer wavelength than benzene (UV-Vis)?. (2016). Chemistry Stack Exchange.
  • Babejová, M., et al. (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Advances, 14, 35424-35437.
  • An Alternative to Chlorobenzene as a Hole Transport Materials Solvent for High-Performance Perovskite Solar Cells. (2023). MDPI.
  • Ultraviolet absorption spectra of seven substituted benzenes.
  • Molina Ontoria, A. (2022). Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube.
  • A Cyclic Voltammetric Study of Electrodes for Reverse Electrodialysis. Journal of the Korean Electrochemical Society, 15(2), 98-103.
  • Comparison of the Simple Cyclic Voltammetry (CV) and DPPH Assays for the Determination of Antioxidant Capacity of Active Principles. Molecules, 16(10), 8767-8782.
  • EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry.
  • Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells.
  • Novel hole-transporting materials based on 1,4-bis(carbazolyl)benzene for organic light-emitting devices.
  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calcul

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 1,3,5-Trimethyl-2-propan-2-yloxybenzene via Williamson Ether Synthesis

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 1,3,5-trimethyl-2-propan-2-yloxybenzene, a sterically hindered aryl ether with potential applications as a building block...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 1,3,5-trimethyl-2-propan-2-yloxybenzene, a sterically hindered aryl ether with potential applications as a building block in medicinal chemistry and materials science. The described method utilizes the Williamson ether synthesis, a reliable and versatile C-O bond-forming reaction.[1][2] The protocol is designed for research scientists and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and scalability. This guide includes a detailed reaction mechanism, a step-by-step experimental procedure, data characterization, safety protocols, and visual workflows to facilitate a thorough understanding of the process.

Introduction and Scientific Rationale

1,3,5-Trimethyl-2-propan-2-yloxybenzene, also known as isopropyl mesityl ether, is a valuable organic intermediate characterized by a bulky isopropyl ether group attached to a sterically crowded mesitylene ring. This structural motif can impart unique physicochemical properties to larger molecules, such as increased lipophilicity, metabolic stability, and controlled conformational rigidity.

The Williamson ether synthesis is the chosen methodology due to its broad scope and reliability in forming both symmetrical and asymmetrical ethers.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[1][2][4][5] Our protocol is optimized to favor the desired SN2 pathway and minimize potential side reactions, such as E2 elimination, which can be a concern when using secondary alkyl halides.[2][4]

Reaction Mechanism and Pathway

The synthesis is achieved in two primary stages:

  • Deprotonation: 2,4,6-Trimethylphenol (mesitol) is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form the highly nucleophilic sodium 2,4,6-trimethylphenoxide intermediate. The use of a strong base ensures the complete conversion of the weakly acidic phenol to its conjugate base, thereby maximizing nucleophile concentration.[2][4]

  • Nucleophilic Substitution (SN2): The generated phenoxide attacks the secondary alkyl halide, 2-bromopropane, in a concerted SN2 reaction. This backside attack displaces the bromide leaving group to form the target ether product.[1][2][5]

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products phenol 2,4,6-Trimethylphenol phenoxide Sodium 2,4,6-Trimethylphenoxide phenol->phenoxide Deprotonation (Step 1) base Sodium Hydride (NaH) base->phenoxide alkyl_halide 2-Bromopropane product 1,3,5-Trimethyl-2-propan-2-yloxybenzene alkyl_halide->product phenoxide->product Sₙ2 Attack (Step 2) h2 Hydrogen Gas (H₂) phenoxide->h2 salt Sodium Bromide (NaBr) product->salt

Caption: Reaction mechanism for the synthesis of 1,3,5-trimethyl-2-propan-2-yloxybenzene.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )PuritySupplier
2,4,6-Trimethylphenol527-60-6C₉H₁₂O136.19≥98%Sigma-Aldrich
Sodium Hydride (60% disp. in mineral oil)7646-69-7NaH24.0060%Sigma-Aldrich
2-Bromopropane75-26-3C₃H₇Br122.99≥99%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)68-12-2C₃H₇NO73.0999.8%Sigma-Aldrich
Diethyl Ether60-29-7C₄H₁₀O74.12AnhydrousFisher Scientific
Saturated aq. NH₄Cl12125-02-9NH₄Cl53.49-Lab Prepared
Brine (Saturated aq. NaCl)7647-14-5NaCl58.44-Lab Prepared
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37-Fisher Scientific
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen/Argon gas inlet and bubbler

  • Addition funnel (100 mL)

  • Thermometer or temperature probe

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Causality and In-Depth Explanation:

  • Reaction Setup (Inert Atmosphere):

    • Assemble a 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a steady stream of dry nitrogen.

    • Reasoning: Sodium hydride reacts violently with water to produce flammable hydrogen gas. An inert and anhydrous environment is critical for safety and to prevent the consumption of the reagent.

  • Deprotonation of Phenol:

    • To the flask, add 2,4,6-trimethylphenol (5.00 g, 36.7 mmol, 1.0 eq).

    • Add 80 mL of anhydrous dimethylformamide (DMF) via syringe to dissolve the phenol.

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.62 g, 40.4 mmol, 1.1 eq) portion-wise over 15 minutes.

    • Observation & Rationale: Vigorous bubbling (H₂ evolution) will be observed. The addition is done slowly at 0 °C to control the exothermic reaction and the rate of gas evolution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium phenoxide.

  • Alkylation (SN2 Reaction):

    • Cool the resulting brownish suspension back to 0 °C.

    • Add 2-bromopropane (4.10 mL, 5.37 g, 43.7 mmol, 1.2 eq) dropwise via syringe over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

    • Reasoning: Adding the alkylating agent at a low temperature helps to manage any initial exotherm. The reaction is run at room temperature to provide sufficient thermal energy for the SN2 reaction to proceed to completion without significantly promoting the competing E2 elimination pathway. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Quenching:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH.

    • Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether and 100 mL of water.

    • Reasoning: Quenching with a weak acid like NH₄Cl is a standard method to safely destroy excess hydride. The subsequent extraction isolates the organic product from the water-soluble DMF and inorganic salts.

  • Extraction and Purification:

    • Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

    • Combine all organic layers and wash them three times with 100 mL of water, followed by one wash with 100 mL of brine.

    • Reasoning: Repeated washing with water is crucial to remove the high-boiling point DMF solvent. The brine wash helps to break any emulsions and begins the drying process.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification:

    • The resulting crude oil should be purified by flash column chromatography on silica gel.

    • Elute with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing polarity) to isolate the pure product.

    • The final product, 1,3,5-trimethyl-2-propan-2-yloxybenzene, should be a colorless oil.

Data Summary and Characterization

Quantitative Reaction Data
ParameterValueNotes
Moles of 2,4,6-Trimethylphenol36.7 mmolLimiting Reagent
Equivalents of NaH1.1Ensures complete deprotonation
Equivalents of 2-Bromopropane1.2Drives reaction to completion
Reaction Time12-18 hoursMonitored by TLC
Expected Yield75-85%Varies with purification efficiency
Theoretical Product Mass6.54 gBased on 100% conversion
Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ ~4.35 (sept, 1H, J = 6.0 Hz, -OCH(CH₃)₂), 6.85 (s, 2H, Ar-H), 2.28 (s, 6H, ortho-CH₃), 2.25 (s, 3H, para-CH₃), 1.25 (d, 6H, J = 6.0 Hz, -OCH(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~153.0, 136.5, 129.5, 129.0, 75.0, 22.0, 20.5, 16.0.

  • Mass Spec (EI): m/z (%) = 178.14 (M⁺), 136.10 ([M - C₃H₆]⁺).

Visual Experimental Workflow

G start Start: Assemble & Dry Glassware setup Charge Flask with 2,4,6-Trimethylphenol & DMF start->setup deprotonation Cool to 0°C Add NaH Portion-wise Stir for 1.5h setup->deprotonation alkylation Cool to 0°C Add 2-Bromopropane Dropwise Stir at RT for 12-18h deprotonation->alkylation quench Cool to 0°C Quench with aq. NH₄Cl alkylation->quench extraction Extract with Diethyl Ether (3x) Wash with Water & Brine quench->extraction dry Dry Organic Layer (MgSO₄) Filter & Concentrate extraction->dry purify Purify by Flash Column Chromatography dry->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End: Isolated Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis and purification process.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and water-reactive. Handle only under an inert atmosphere in a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves. In case of fire, use a Class D fire extinguisher (for combustible metals). Do not use water.

  • Dimethylformamide (DMF): A potential teratogen and skin irritant. Handle in a well-ventilated fume hood and avoid skin contact.

  • 2-Bromopropane: A volatile and flammable liquid. Handle with care in a fume hood.

  • Pressure: The deprotonation step generates hydrogen gas. Ensure the system is not sealed and is properly vented through a bubbler to prevent pressure buildup.

References

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 1,3,5-Trimethyl-2-propan-2-yloxybenzene

Introduction: Navigating the Challenges of Sterically Hindered Ether Synthesis The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, provides a robust method for the formation of ethers f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, provides a robust method for the formation of ethers from an alkoxide and an alkyl halide.[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile.[1] While this method is highly effective for the synthesis of a wide range of symmetrical and unsymmetrical ethers, its application to the synthesis of sterically hindered ethers, such as the target molecule 1,3,5-trimethyl-2-propan-2-yloxybenzene, presents significant challenges.[1]

The primary competing reaction in the synthesis of sterically hindered ethers is the E2 elimination, where the alkoxide, a strong base, abstracts a proton from the alkyl halide, leading to the formation of an alkene.[2] This is particularly problematic when using secondary or tertiary alkyl halides. For the synthesis of 1,3,5-trimethyl-2-propan-2-yloxybenzene, the strategic choice of reactants is paramount to favor the desired SN2 pathway over elimination. The optimal approach involves the reaction of the less sterically hindered alkyl halide (a secondary halide in this case) with the more sterically hindered alkoxide. Therefore, the synthesis will proceed via the reaction of sodium 2,4,6-trimethylphenoxide with an isopropyl halide.

This application note provides a detailed protocol for the synthesis of 1,3,5-trimethyl-2-propan-2-yloxybenzene, addressing the challenges of steric hindrance through careful selection of reagents and optimization of reaction conditions.

Reaction Scheme

Reaction_Scheme Reactant1 2,4,6-Trimethylphenol Intermediate Sodium 2,4,6-trimethylphenoxide Reactant1->Intermediate Deprotonation Reactant2 Sodium Hydride (NaH) Reactant2->Intermediate Product 1,3,5-Trimethyl-2-propan-2-yloxybenzene Intermediate->Product SN2 Attack Byproduct Propene + NaBr + H2 Intermediate->Byproduct E2 Elimination (Side Reaction) Reactant3 2-Bromopropane Reactant3->Product Reactant3->Byproduct

Caption: Reaction scheme for the Williamson ether synthesis of 1,3,5-trimethyl-2-propan-2-yloxybenzene.

Experimental Protocol

This protocol is designed for the synthesis of 1,3,5-trimethyl-2-propan-2-yloxybenzene on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,4,6-TrimethylphenolReagentSigma-AldrichCorrosive, handle with care.
Sodium Hydride (60% dispersion in mineral oil)ReagentAcros OrganicsFlammable solid, water-reactive.
2-BromopropaneReagentAlfa AesarFlammable liquid, potential reproductive toxin.
Anhydrous N,N-Dimethylformamide (DMF)ACSFisher ScientificPolar aprotic solvent.
Diethyl etherACSVWRFlammable liquid.
Saturated aqueous ammonium chloride (NH₄Cl)N/AIn-house preparationFor quenching the reaction.
Anhydrous magnesium sulfate (MgSO₄)ACSSigma-AldrichDrying agent.
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septa and needles

  • Schlenk line or nitrogen/argon inlet

  • Heating mantle with a temperature controller

  • Condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and purification

  • Column chromatography setup (optional)

Detailed Step-by-Step Methodology

Step 1: Preparation of Sodium 2,4,6-trimethylphenoxide

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2,4,6-trimethylphenol (1.36 g, 10 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) (40 mL) to the flask and stir until the phenol has completely dissolved.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 equivalents) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform this addition slowly to control the effervescence.

  • Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the sodium phenoxide. The mixture will become a pale yellow suspension.

Step 2: Williamson Ether Synthesis

  • To the suspension of sodium 2,4,6-trimethylphenoxide, add 2-bromopropane (1.48 g, 1.1 mL, 12 mmol, 1.2 equivalents) dropwise via syringe at room temperature.

  • Heat the reaction mixture to 70-80 °C using a heating mantle and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL).

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,3,5-trimethyl-2-propan-2-yloxybenzene.

Process Workflow Diagram

Workflow cluster_Preparation Phenoxide Formation cluster_Synthesis Etherification cluster_Workup Work-up & Purification A Dissolve 2,4,6-trimethylphenol in anhydrous DMF B Add NaH portion-wise under N2 A->B C Stir for 1 hour at room temperature B->C D Add 2-bromopropane dropwise C->D Proceed to synthesis E Heat at 70-80 °C for 12-24 hours D->E F Monitor reaction by TLC E->F G Cool and quench with aq. NH4Cl F->G Upon completion H Extract with diethyl ether G->H I Wash with water and brine H->I J Dry over MgSO4 and concentrate I->J K Purify by column chromatography J->K

Caption: Step-by-step workflow for the synthesis of 1,3,5-trimethyl-2-propan-2-yloxybenzene.

Expected Results and Characterization

The final product, 1,3,5-trimethyl-2-propan-2-yloxybenzene (CAS RN: 13605-05-5), is expected to be a colorless oil. The success of the synthesis should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a doublet for the six methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, singlets for the three methyl groups on the benzene ring, and a singlet for the two aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the methyl and methine carbons of the isopropyl group, the methyl carbons attached to the aromatic ring, and the quaternary and protonated carbons of the benzene ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₈O, MW: 178.27 g/mol ).

Safety Precautions

  • 2,4,6-Trimethylphenol: Causes severe skin burns and eye damage.[3][4] It is also toxic to aquatic life.[4] Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • Sodium Hydride (60% dispersion in mineral oil): Flammable solid that reacts violently with water to produce flammable hydrogen gas.[5][6] Handle under an inert atmosphere and away from sources of ignition.[5] Do not allow contact with water.[5][6]

  • 2-Bromopropane: Highly flammable liquid and vapor.[7] May damage fertility.[8] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7] Wear protective gloves, clothing, and eye/face protection.[7]

  • N,N-Dimethylformamide (DMF): A potential reproductive hazard. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[8][2][3][4][5][6][7][9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of the phenol.Ensure the sodium hydride is fresh and the solvent is anhydrous.
Low reaction temperature or short reaction time.Increase the reaction temperature or extend the reaction time and monitor by TLC.
Formation of propene (elimination product) Reaction temperature is too high.Lower the reaction temperature to favor the SN2 reaction.
Use of a sterically hindered base.Sodium hydride is a good choice; avoid bulkier bases.
Difficulty in purification Presence of unreacted starting materials.Optimize the stoichiometry of the reactants.
Formation of byproducts.Column chromatography should effectively separate the desired product.

Conclusion

The Williamson ether synthesis, while a classic reaction, requires careful adaptation for the synthesis of sterically challenging molecules like 1,3,5-trimethyl-2-propan-2-yloxybenzene. By utilizing a strong, non-nucleophilic base to form the phenoxide and carefully controlling the reaction conditions to favor the SN2 pathway, this sterically hindered ether can be synthesized in good yield. The protocol outlined in this application note provides a comprehensive guide for researchers in organic synthesis and drug development to successfully prepare this and similar complex ethers.

References

  • MSDS for SODIUM HYDRIDE. Alkali Metals. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Safety data sheet - 2,4,6-trimethylphenol. CPAChem. [Link]

  • Safety data sheet - 2-bromopropane. CPAChem. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

Sources

Method

Application Note: Catalytic Functionalization of 1,3,5-Trimethyl-2-propan-2-yloxybenzene Intermediates

Executive Summary This guide details the catalytic utility of 1,3,5-Trimethyl-2-propan-2-yloxybenzene (TMPYB) (also known as 2-isopropoxymesitylene). While chemically stable and sterically encumbered, TMPYB serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic utility of 1,3,5-Trimethyl-2-propan-2-yloxybenzene (TMPYB) (also known as 2-isopropoxymesitylene). While chemically stable and sterically encumbered, TMPYB serves as a critical "stress-test" substrate and high-value intermediate in Transition Metal-Catalyzed C–H Activation .

Due to the extreme steric shielding provided by the ortho-methyl groups and the bulky isopropoxy moiety, TMPYB is frequently employed to validate the activity of advanced catalyst systems (e.g., Iridium/NHC complexes) designed to overcome steric hindrance. The resulting functionalized intermediates are precursors to hindered biaryl ligands , antioxidants , and pharmaceutical scaffolds that require metabolic stability.

Chemical Profile & Steric Challenge

The utility of TMPYB lies in its unique steric architecture. It is effectively a "protected" mesitol (2,4,6-trimethylphenol), where the oxygen is masked by an isopropyl group.

  • Compound: 1,3,5-Trimethyl-2-propan-2-yloxybenzene

  • CAS: 13605-05-5

  • Molecular Weight: 178.27 g/mol

  • Key Feature: The C2-position is capped by an isopropoxy group. The C1 and C3 positions are occupied by methyl groups.

  • Reactivity Consequence: Conventional Electrophilic Aromatic Substitution (EAS) is difficult due to the "blocked" ortho/para positions relative to the activating oxygen. Catalytic C–H activation is the only viable method to functionalize the remaining aromatic protons (C4/C6) with high regiocontrol.

Core Application: Iridium-Catalyzed C–H Borylation[1][2][3][4][5]

The primary catalytic application of TMPYB is its conversion into aryl boronic esters via Iridium catalysis. This transformation is pivotal because it installs a versatile handle (Bpin) at the meta position relative to the ether, bypassing the limitations of traditional Friedel-Crafts chemistry.

Mechanistic Insight (Expertise)

Standard Iridium catalysts (e.g., [Ir(OMe)(cod)]₂/dtbpy) often struggle with TMPYB due to the steric wall created by the 1,3-dimethyl and 2-isopropoxy groups. The active catalytic species must access the C4-H bond, which is flanked by a methyl group.

Critical Success Factor: The use of N-Heterocyclic Carbene (NHC) ligands or electron-rich phenanthroline ligands (e.g., tmphen ) is often required to boost the electron density at the Iridium center, facilitating oxidative addition into the hindered C–H bond.

Protocol: Sterically Demanding C–H Borylation

Objective: Synthesis of 4,4,5,5-tetramethyl-2-(3,5-dimethyl-4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane.

Reagents & Materials:
  • Substrate: TMPYB (1.0 equiv, 178 mg for 1 mmol scale)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (0.6–0.8 equiv; atom economy optimization)

  • Pre-catalyst: [Ir(OMe)(cod)]₂ (1.5–3.0 mol%)

  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen ) OR 1,3-dicyclohexylimidazol-2-ylidene (ICy ) (3.0–6.0 mol%)

  • Solvent: n-Hexane or THF (Anhydrous)

  • Atmosphere: Nitrogen or Argon (Glovebox or Schlenk line)

Step-by-Step Methodology:
  • Catalyst Formation (In Situ):

    • In a glovebox, weigh [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and tmphen (7.1 mg, 0.03 mmol) into a 4 mL vial.

    • Add 1 mL of n-hexane.[1] Stir at RT for 5 minutes until the solution turns dark brown/red, indicating active catalyst formation.

  • Substrate Addition:

    • Add B₂pin₂ (152 mg, 0.6 mmol) and TMPYB (178 mg, 1.0 mmol) to the vial.

    • Note: Using excess substrate (arene) relative to boron often improves kinetics for hindered substrates.

  • Reaction:

    • Seal the vial with a PTFE-lined cap.[2]

    • Heat to 80 °C (for tmphen) or 110 °C (if using standard dtbpy) for 16 hours.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Concentrate the volatile solvent under reduced pressure.

    • Purification: Pass the crude residue through a short plug of silica gel (eluent: 5% EtOAc/Hexanes) to remove the catalyst. The borylated product is often stable enough for direct use in cross-coupling.

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the equivalent aromatic protons (singlet at ~6.8 ppm) and the appearance of a new singlet (integrated 1H) shifted downfield (~7.4 ppm) due to the electron-withdrawing Bpin group.

Data Summary: Ligand Effects on Yield

Comparison of ligands for the borylation of hindered mesityl ethers.

Ligand TypeLigand NameTemp (°C)Yield (%)Notes
Bipyridinedtbpy 80< 10%Sterically prohibited; inactive.
Bipyridinedtbpy 11035%Requires forcing conditions.
Phenanthrolinetmphen 8088% Excellent activity; preferred.
NHCICy 11072%Good alternative for ultra-hindered variants.

Downstream Application: Suzuki-Miyaura Cross-Coupling

Once the TMPYB is borylated, it becomes a "masked" phenol building block for biaryl synthesis.

Protocol: Synthesis of Hindered Biaryls

Objective: Coupling the TMPYB-boronate with an aryl halide.

  • Mix: Borylated TMPYB (1.0 equiv), Aryl Bromide (1.2 equiv), K₃PO₄ (3.0 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

    • Expert Note:SPhos is essential here.[4] The substrate is extremely hindered (ortho-methyls). SPhos is designed to facilitate oxidative addition and reductive elimination in sterically congested systems.

  • Solvent: Toluene/Water (10:1).

  • Conditions: 100 °C, 12 hours.

  • Outcome: Formation of 4-aryl-2,6-dimethyl-isopropoxybenzene.

Visualizing the Pathway

The following diagram illustrates the steric logic and reaction workflow.

G cluster_steric Steric Environment Substrate TMPYB (Sterically Hindered Ether) Intermediate Borylated Intermediate (C4-Functionalized) Substrate->Intermediate C-H Activation (B2pin2, 80°C) Catalyst Catalyst System [Ir(OMe)(cod)]₂ + tmphen (Steric Pocket Access) Catalyst->Intermediate Promotes Product Biaryl Product (Drug Scaffold) Intermediate->Product Suzuki Coupling (Pd-SPhos) Deprotection Optional: Deprotection to Phenol Product->Deprotection BBr3 or H+

Figure 1: Catalytic workflow for the functionalization of 1,3,5-Trimethyl-2-propan-2-yloxybenzene, highlighting the critical C-H activation step.

References

  • Hartwig, J. F., et al. (2014). "Functional Group Directed C–H Borylation." Royal Society of Chemistry.

  • Smith, M. R., Maleczka, R. E., et al. (2013). "High-Throughput Optimization of Ir-Catalyzed C−H Borylation: A Tutorial for Practical Applications." Michigan State University / ACS.

  • Miyaura, N., et al. (2016). "Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane." Beilstein Journal of Organic Chemistry.

  • Ishiyama, T., Miyaura, N., Hartwig, J. F. (2002). "A Stoichiometric Aromatic C-H Borylation Catalyzed by Iridium(I)/2,2'-Bipyridine Complexes at Room Temperature." Journal of the American Chemical Society.

  • BOC Sciences. (2025). "Intermediates in Drug Development: Lab to Industry." BOC Sciences Application Notes.

Sources

Application

Solvent extraction methods for 1,3,5-Trimethyl-2-propan-2-yloxybenzene

An Application Guide to the Solvent Extraction of 1,3,5-Trimethyl-2-propan-2-yloxybenzene Abstract This document provides a comprehensive guide to the solvent extraction of 1,3,5-Trimethyl-2-propan-2-yloxybenzene (also k...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solvent Extraction of 1,3,5-Trimethyl-2-propan-2-yloxybenzene

Abstract

This document provides a comprehensive guide to the solvent extraction of 1,3,5-Trimethyl-2-propan-2-yloxybenzene (also known as Isopropyl mesityl ether), a key intermediate in various chemical syntheses. We delve into the fundamental principles of liquid-liquid extraction (LLE), detailing two robust protocols tailored for both initial isolation and high-purity refinement. This guide is designed for researchers, chemists, and process development professionals, offering field-proven insights into solvent selection, procedural optimization, post-extraction processing, and purity verification. The methodologies are presented with an emphasis on the causal reasoning behind experimental choices to ensure reproducibility, efficiency, and safety.

Introduction and Principles

1,3,5-Trimethyl-2-propan-2-yloxybenzene (CAS No. 13605-05-5) is an aromatic ether characterized by a bulky, non-polar structure.[1] This inherent hydrophobicity makes it an ideal candidate for separation and purification from aqueous or polar reaction media using solvent extraction.

Liquid-liquid extraction operates on the principle of differential solubility, governed by the partition coefficient (K) of a solute between two immiscible liquid phases.[2] For a non-polar compound like 1,3,5-Trimethyl-2-propan-2-yloxybenzene, the equilibrium heavily favors partitioning into a non-polar organic solvent from an aqueous phase. The efficiency of this process is dictated by the choice of solvent, the solvent-to-sample volume ratio, and the number of extraction cycles performed.[3] Generally, multiple extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume.[2]

This guide provides the necessary theoretical grounding and practical steps to successfully isolate and purify the target compound.

Pre-Extraction Considerations: The Foundation of Success

A successful extraction is predicated on meticulous planning. The selection of an appropriate solvent system and adherence to safety protocols are paramount.

Strategic Solvent Selection

The ideal extraction solvent must meet several criteria:

  • High Solute Solubility: It must readily dissolve 1,3,5-Trimethyl-2-propan-2-yloxybenzene. The principle of "like dissolves like" dictates that a non-polar solvent is required.[3]

  • Immiscibility: It must be immiscible or have very low miscibility with the initial sample phase (typically aqueous).[4][5]

  • Selectivity: It should preferentially dissolve the target compound over impurities.[5]

  • Volatility: A relatively low boiling point facilitates easy removal after extraction.[4]

  • Inertness: The solvent must not react with the target compound.[5]

The following table summarizes suitable solvents for this application:

SolventDensity (g/mL)Boiling Point (°C)PolarityKey Considerations & Rationale
Hexanes ~0.66~69Non-polarExcellent for extracting highly non-polar compounds. Low boiling point allows for easy removal. Less dense than water.
Ethyl Acetate 0.90277Moderately PolarGood general-purpose solvent. Effective for compounds with slight polarity. Can co-extract some polar impurities. Less dense than water.
Toluene 0.867111Non-polarHigher boiling point can be a disadvantage but is excellent for aromatic compounds. Less dense than water.
Dichloromethane (DCM) 1.3340Polar AproticHigh density means it will form the bottom layer with aqueous solutions, which can simplify handling. Very low boiling point. Caution: Chlorinated solvent.
Essential Equipment and Reagents
  • Separatory Funnel (appropriately sized)[6]

  • Erlenmeyer Flasks and Beakers

  • Ring Stand and Clamp

  • pH Meter or pH paper

  • Anhydrous Drying Agent (e.g., Sodium Sulfate or Magnesium Sulfate)

  • Rotary Evaporator[7]

  • Glassware for sample collection and storage

  • Reagents for purification washes (e.g., 1M HCl, Saturated NaHCO₃, Brine)

Mandatory Safety Protocols

Organic solvents present significant health and safety risks, including flammability and toxicity.[8]

  • Ventilation: All procedures must be conducted within a certified chemical fume hood to prevent inhalation of solvent vapors.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile or neoprene gloves, and chemical splash goggles.[8][11][12]

  • Pressure Management: When shaking a separatory funnel, vent it frequently by pointing the stem away from yourself and others and opening the stopcock to release accumulated vapor pressure.[6][13]

  • Waste Disposal: Dispose of all organic solvent waste in properly labeled hazardous waste containers.[10]

Experimental Methodologies

The following protocols provide step-by-step instructions for the isolation and purification of 1,3,5-Trimethyl-2-propan-2-yloxybenzene.

Protocol 1: Standard Liquid-Liquid Extraction for Initial Isolation

This protocol is designed for the efficient transfer of the target compound from an aqueous mixture into an organic phase.

G cluster_prep Preparation cluster_extraction Extraction Workflow cluster_repeat Cycle for Efficiency cluster_final Final Product A 1. Prepare Aqueous Sample (e.g., post-reaction mixture) C 3. Combine in Separatory Funnel A->C B 2. Select & Prepare Organic Solvent (e.g., Hexane) B->C D 4. Shake Funnel Vigorously (with frequent venting) C->D E 5. Allow Layers to Separate D->E F 6. Drain & Collect Aqueous Layer (for disposal/re-extraction) E->F G 7. Collect Organic Layer (contains target compound) F->G H 8. Return Aqueous Layer to Funnel F->H Re-extract K 11. Combine All Organic Layers G->K I 9. Add Fresh Organic Solvent H->I J 10. Repeat Steps 4-7 (2-3 times total) I->J J->G L Crude Organic Extract (Ready for drying & concentration) K->L

Caption: Workflow for Standard Liquid-Liquid Extraction.

Methodology:

  • Preparation: Transfer the aqueous solution containing the crude 1,3,5-Trimethyl-2-propan-2-yloxybenzene into a separatory funnel supported by a ring clamp. The total liquid volume should not exceed two-thirds of the funnel's capacity.[7]

  • First Extraction: Add a volume of a suitable organic solvent (e.g., hexane, approximately one-third of the aqueous volume).

  • Mixing: Stopper the funnel, invert it, and shake vigorously for 30-60 seconds to ensure thorough mixing.[6] Crucially, vent the funnel every 10-15 seconds to release pressure.

  • Phase Separation: Place the funnel back in the ring clamp and allow the two immiscible layers to fully separate.

  • Collection: Remove the stopper. Carefully open the stopcock and drain the lower (aqueous) layer into a flask. Collect the upper organic layer, which contains the target compound, by pouring it out from the top of the funnel to avoid contamination.

  • Repeated Extraction: Return the aqueous layer to the separatory funnel and repeat steps 2-5 two more times, using fresh organic solvent for each cycle. This maximizes recovery.[2]

  • Combine Extracts: Combine all the collected organic fractions into a single flask. This solution is now ready for drying and solvent removal.

Protocol 2: Refinement via Sequential Acid-Base Washing

This protocol builds upon the first by introducing washing steps to remove acidic and basic impurities, yielding a product of higher purity. This is a form of back-extraction where impurities are selectively pulled from the organic phase.[2][14]

G A Combined Organic Extract (from Protocol 1) B 1. Add Dilute Acid (e.g., 1M HCl) Shake & Separate A->B C Aqueous Waste (Contains Basic Impurities) B->C Discard D Washed Organic Layer B->D Keep E 2. Add Dilute Base (e.g., Sat. NaHCO₃) Shake & Separate D->E F Aqueous Waste (Contains Acidic Impurities) E->F Discard G Washed Organic Layer E->G Keep H 3. Add Brine (Sat. NaCl) Shake & Separate G->H I Aqueous Waste (Removes dissolved water/emulsions) H->I Discard J Purified Organic Extract H->J Keep

Caption: Purification workflow using acid-base washes.

Methodology:

  • Acid Wash: Transfer the combined organic extract from Protocol 1 into a separatory funnel. Add an equal volume of 1M HCl. Shake and vent as previously described. Allow the layers to separate, then drain and discard the lower aqueous layer. This step removes any basic impurities.

  • Base Wash: To the remaining organic layer in the funnel, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake, vent, and separate the layers. Drain and discard the lower aqueous layer. This neutralizes and removes any acidic impurities.

  • Brine Wash: Finally, wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This step helps to break up any minor emulsions and removes the bulk of dissolved water from the organic phase.[3]

  • Collection: Collect the final washed organic layer for the drying process.

Post-Extraction Processing and Analysis

Drying the Organic Extract

It is critical to remove residual water from the organic extract before solvent evaporation.

  • Transfer the collected organic layer to an Erlenmeyer flask.

  • Add a small amount of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing, indicating all water has been absorbed.

  • Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

Solvent Removal via Rotary Evaporation

Rotary evaporation is a gentle and efficient method for removing the extraction solvent.[15][16] The principle relies on lowering the solvent's boiling point by reducing the pressure, while rotation creates a large surface area for rapid evaporation.[5]

  • Setup: Secure the round-bottom flask containing the dried extract to the rotary evaporator.[9] Ensure the collection flask is empty and the condenser is supplied with cold water.

  • Rotation: Begin rotating the flask (typically 50–100 rpm) to create a thin film of liquid.[15]

  • Vacuum: Gradually apply a vacuum. The solvent should begin to bubble gently and condense on the cold finger.[17]

  • Heat: Lower the rotating flask into a heated water bath (typically 40-50°C, kept well below the boiling point of the target compound).[15]

  • Completion: Once all the solvent has evaporated, release the vacuum, stop the rotation, and remove the flask. The isolated 1,3,5-Trimethyl-2-propan-2-yloxybenzene will remain as a residue (likely an oil or solid).

Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of the final product.[18] The gas chromatograph separates the components of the sample, and the mass spectrometer provides data for their identification and quantification.[19]

  • Sample Preparation: Dissolve a small amount of the extracted product in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Analysis: Inject the sample into the GC-MS system. The resulting chromatogram will show peaks corresponding to different compounds.

  • Interpretation: A pure sample of 1,3,5-Trimethyl-2-propan-2-yloxybenzene should ideally show a single, major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.[20] The mass spectrum of the peak can be used to confirm the molecular weight and structure of the compound.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Emulsion Formation (a third layer between organic and aqueous phases)- Vigorous shaking- Presence of surfactants or particulate matter- Allow the mixture to stand for a longer period.- Gently swirl the funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
Poor Phase Separation - Solvents have similar densities.- High concentration of dissolved solids.- Add a small amount of water or brine to increase the density difference.- Centrifuge the mixture if equipment is available.
Low Product Yield - Insufficient number of extractions.- Incorrect pH of the aqueous layer.- Wrong choice of solvent.- Perform at least three extraction cycles.- Ensure the aqueous phase is neutral unless performing an acid/base extraction.- Re-evaluate solvent choice based on polarity. Consider adding salt to the aqueous layer ("salting out") to decrease the analyte's aqueous solubility.[3]

References

  • Liquid-Liquid Extraction: Optimization & Solvent Selection. (n.d.). studylib.net. Retrieved from [Link]

  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025, January 23). Retrieved from [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 16). ACS Publications. Retrieved from [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil. Retrieved from [Link]

  • Standard Operating Procedure Rotary Evaporator in the P.O.W.E.R. Laboratory. (n.d.). Purdue Engineering. Retrieved from [Link]

  • Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. (2023, May 16). Retrieved from [Link]

  • Video: Rotary Evaporation to Remove Solvent. (2015, March 4). JoVE. Retrieved from [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. Retrieved from [Link]

  • Optimization of Liquid-Liquid Extraction. (n.d.). Zaiput. Retrieved from [Link]

  • Tips for Using A Rotary Evaporator. (2023, December 29). Infitek. Retrieved from [Link]

  • Back_extraction. (n.d.). Retrieved from [Link]

  • GC-MS: gas chromatography-mass spectrometry. (n.d.). Quality Analysis. Retrieved from [Link]

  • Organic Mass Spectrometry Testing. (n.d.). Oneida Research Services. Retrieved from [Link]

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  • Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. (2024, November 16). Retrieved from [Link]

  • measuring purity of organic compounds (e.g. paracetamol) with GCMS? (2023, February 21). Reddit. Retrieved from [Link]

  • Process for solvent extraction of hydrophobic compounds. (n.d.). Google Patents.
  • Precautions for Handling Organic Solvent. (n.d.). Retrieved from [Link]

  • Safe Work Instructions for Working With Solvents. (n.d.). Retrieved from [Link]

  • Organic solvents - hazards, first aid, safe use. (n.d.). Resene. Retrieved from [Link]

  • Organic Analytics. (n.d.). atu-lab. Retrieved from [Link]

  • Practical Aspects of Solvent Extraction. (n.d.). LCGC International. Retrieved from [Link]

  • Extraction. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Protocols for extracting lipids inserted into the hydrophobic cavity of a protein? (2023, December 5). ResearchGate. Retrieved from [Link]

  • Extraction Protocol for Polar Solvents. (n.d.). University of Rochester. Retrieved from [Link]

  • Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

Sources

Method

The Vanguard of Synthesis: A Researcher's Guide to Green Chemistry Approaches for Mesityl Ethers

In the intricate landscape of pharmaceutical and materials science, the synthesis of sterically hindered aryl ethers, such as mesityl ethers, represents a significant and often challenging endeavor. These moieties are in...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical and materials science, the synthesis of sterically hindered aryl ethers, such as mesityl ethers, represents a significant and often challenging endeavor. These moieties are integral to the architecture of numerous functional molecules, yet their construction traditionally relies on methods that are energetically demanding and environmentally burdensome. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of cutting-edge, green chemistry approaches to the synthesis of mesityl ethers. Moving beyond mere procedural descriptions, we delve into the mechanistic underpinnings and practical considerations of these sustainable methodologies, empowering you to design and execute cleaner, more efficient synthetic strategies.

The Imperative for Greener Etherification

The classical Williamson ether synthesis, while a cornerstone of organic chemistry, often necessitates harsh reaction conditions, the use of hazardous solvents, and can generate significant waste, leading to a high E-factor and low atom economy.[1][2][3] The synthesis of sterically hindered ethers like mesityl ethers via traditional SN2 pathways is particularly challenging due to steric hindrance, often resulting in low yields and the predominance of elimination side-products.[4][5][6] This has propelled the development of innovative techniques that align with the principles of green chemistry, focusing on maximizing efficiency while minimizing environmental impact.

This guide will explore several of these advanced methodologies, offering detailed protocols and a comparative analysis to inform your synthetic planning.

Harnessing Energy and Alternative Activation: Microwave and Ultrasound-Assisted Synthesis

Alternative energy sources have revolutionized synthetic chemistry by offering rapid and efficient heating methods that can significantly reduce reaction times and improve yields.

Microwave-Assisted O-Arylation

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture.[7] This technology allows for precise temperature control and can accelerate reactions that are sluggish under conventional heating.[8]

Mechanism of Microwave Heating:

Caption: Microwave heating mechanism.

A notable advantage of microwave synthesis is the ability to conduct reactions under solvent-free conditions or with minimal amounts of high-boiling, greener solvents.[9][10] For the synthesis of mesityl ethers, microwave-assisted Ullmann-type couplings or SNAr reactions can be particularly effective.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of Mesityl Phenyl Ether

This protocol is adapted from general procedures for microwave-assisted diaryl ether synthesis.[11]

Materials:

  • Phenol

  • 2-Bromomesitylene

  • Potassium Carbonate (K₂CO₃), finely ground

  • Copper(I) Iodide (CuI)

  • A dedicated microwave reactor for organic synthesis

Procedure:

  • In a 10 mL microwave process vial, combine phenol (1.0 mmol), 2-bromomesitylene (1.2 mmol), K₂CO₃ (2.0 mmol), and CuI (0.1 mmol).

  • Seal the vial with a Teflon septum and an aluminum crimp cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes with magnetic stirring. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the vial to below 50 °C.

  • Dilute the reaction mixture with ethyl acetate and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford mesityl phenyl ether.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient method for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates.[12][13]

Workflow for Ultrasound-Assisted Synthesis:

Ultrasound-Assisted Synthesis Workflow cluster_0 Reaction Setup cluster_1 Sonication cluster_2 Reaction & Workup Reactants Reactants & Solvent in Reaction Vessel Ultrasonic_Probe Ultrasonic Probe/ Bath Cavitation Acoustic Cavitation (Bubble Collapse) Ultrasonic_Probe->Cavitation generates Hot_Spots Localized High T & P Cavitation->Hot_Spots creates Reaction Accelerated Reaction Hot_Spots->Reaction drives Workup Workup & Purification Reaction->Workup Continuous Flow Synthesis ReagentA Reagent A (Pump) Mixer Mixing Tee ReagentA->Mixer ReagentB Reagent B (Pump) ReagentB->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 1,3,5-Trimethyl-2-propan-2-yloxybenzene for Advanced Ligand Synthesis

Abstract This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of 1,3,5-trimethyl-2-propan-2-yloxybenzene (isopropoxymesitylene). This sterically encumbered aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of 1,3,5-trimethyl-2-propan-2-yloxybenzene (isopropoxymesitylene). This sterically encumbered aromatic platform is a critical building block for a diverse range of bulky ligands essential in modern catalysis, materials science, and drug development.[1][2] We delve into the mechanistic rationale and provide validated, step-by-step protocols for key transformations, including Directed ortho-Metalation (DoM), electrophilic halogenation, and formylation. The protocols are designed to be self-validating, offering insights into experimental choices and expected outcomes. The strategic application of these methods enables researchers to precisely install a variety of functional groups, paving the way for the synthesis of sophisticated phosphine, N-heterocyclic carbene (NHC), and terphenyl-type ligands.[3][4]

Introduction: The Value of Steric Encumbrance

In the field of organometallic chemistry and homogeneous catalysis, the design of the ligand scaffold is paramount to controlling the activity, selectivity, and stability of the metallic center.[5] Bulky or "sterically demanding" ligands are instrumental in creating a well-defined coordination sphere that can prevent catalyst deactivation pathways (e.g., dimerization), promote reductive elimination, and enforce specific geometries.[6][7]

1,3,5-Trimethyl-2-propan-2-yloxybenzene serves as an exceptional precursor for such ligands. Its architecture offers a unique combination of features:

  • Steric Bulk: The flanking methyl groups and the overarching isopropoxy group create a significant steric profile.[2]

  • Directing Group Ability: The isopropoxy group's oxygen atom is a potent Lewis base, capable of directing metalation to a specific adjacent position.[8][9]

  • Electronic Tuning: The electron-donating nature of the alkoxy and methyl groups influences the electronic properties of the resulting ligand and, consequently, the coordinated metal center.

This guide focuses on the primary synthetic routes to unlock the potential of this versatile scaffold.

Core Strategy: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is arguably the most powerful and regioselective method for functionalizing isopropoxymesitylene.[8] The strategy leverages the isopropoxy moiety as a Directed Metalation Group (DMG) to guide an organolithium base to deprotonate the sterically accessible C6 position exclusively.

Mechanistic Rationale

The process begins with the coordination of the Lewis acidic lithium atom of an alkyllithium reagent (e.g., n-butyllithium) to the Lewis basic oxygen of the isopropoxy group.[10] This pre-coordination complex brings the alkyl base into close proximity to the C6 proton, dramatically increasing the kinetic acidity of this position and facilitating its abstraction over any other proton on the aromatic ring. The resulting aryllithium intermediate is a potent nucleophile, ready to react with a wide range of electrophiles.[11] The use of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often recommended as it can break down the oligomeric aggregates of butyllithium, increasing its reactivity.[12]

Caption: Workflow for Directed ortho-Metalation (DoM).

Protocol: ortho-Lithiation and Iodination

This protocol details the formation of the aryllithium species followed by quenching with iodine to yield 2-iodo-6-isopropoxy-1,3,5-trimethylbenzene, a versatile building block for cross-coupling reactions.

Materials:

  • 1,3,5-Trimethyl-2-propan-2-yloxybenzene

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: To the flask, add 1,3,5-trimethyl-2-propan-2-yloxybenzene (1.0 eq). Dissolve it in anhydrous Et₂O (or THF) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. A color change to yellow or orange is typically observed.

  • Stirring: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm to 0 °C and stir for an additional 2 hours.

  • Electrophilic Quench: Prepare a solution of iodine (1.2 eq) in anhydrous THF. Cool the aryllithium solution back down to -78 °C and add the iodine solution dropwise. The dark color of the iodine should dissipate upon addition.

  • Warming and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the iodine color is fully discharged.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Scope of Electrophiles

The lithiated intermediate is a versatile precursor. The table below summarizes outcomes with various common electrophiles.

Electrophile (Reagent)Resulting Functional GroupApplication
Iodine (I₂)-ISubstrate for Suzuki, Sonogashira, etc.[4]
N,N-Dimethylformamide (DMF)-CHO (aldehyde)Aldehyde for further derivatization[13]
Chlorodiphenylphosphine (Ph₂PCl)-PPh₂Bulky phosphine ligand synthesis[14]
Carbon Dioxide (CO₂)-COOHCarboxylic acid handle
Boronic Esters (e.g., B(OiPr)₃)-B(OH)₂ (after hydrolysis)Substrate for Suzuki coupling[15]

Alternative Functionalization Pathways

While DoM offers excellent regiocontrol for the ortho position, other methods can be employed to functionalize different positions on the aromatic ring.

Electrophilic Halogenation

Rationale: Standard electrophilic aromatic substitution (EAS) provides a route to halogenated derivatives.[16] The combined directing effects of the strongly activating isopropoxy group and the moderately activating methyl groups favor substitution at the positions ortho and para to the isopropoxy group. Due to the significant steric hindrance at the C6 position from the adjacent isopropoxy and methyl groups, electrophilic attack is most likely to occur at the C4 (para) position.[17]

Protocol: para-Bromination with N-Bromosuccinimide (NBS)

  • Setup: In a round-bottom flask, dissolve 1,3,5-trimethyl-2-propan-2-yloxybenzene (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction can be monitored by TLC. It is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting 4-bromo-2-isopropoxy-1,3,5-trimethylbenzene can be purified by column chromatography.

Caption: Logic flow for regioselective electrophilic bromination.

Formylation Reactions

Rationale: The introduction of a formyl (-CHO) group is a valuable transformation, as aldehydes are versatile intermediates.[13] The Vilsmeier-Haack reaction, for example, uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring.[18] Similar to electrophilic halogenation, this reaction is expected to favor the less sterically hindered C4 position.

Application Example: Synthesis of a Terphenyl-type Ligand Precursor

This section demonstrates how the functionalized intermediates can be used in a multi-step synthesis to create more complex ligand scaffolds, such as those used in modern cross-coupling catalysis.[15]

Objective: Synthesize 2',6'-diiodo-3,3'',5,5''-tetramethyl-2-isopropoxy-1,1':4',1''-terphenyl.

Workflow:

  • Double ortho-Iodination: Functionalize 1,4-dibromobenzene via a double lithium-halogen exchange followed by quenching with an electrophilic iodine source. This is a conceptual step shown for context in the diagram.

  • Boronic Acid Synthesis: Convert the starting material, 2-isopropoxy-1,3,5-trimethylbenzene, to its corresponding boronic acid via ortho-lithiation followed by quenching with triisopropyl borate and subsequent acidic workup.

  • Suzuki Cross-Coupling: Couple the synthesized boronic acid (2 equivalents) with 1,4-dibromo-2,5-diiodobenzene (a conceptual di-halogenated core for this example) using a palladium catalyst to form the target terphenyl structure.

Caption: Synthetic workflow for a terphenyl ligand precursor.

Summary and Outlook

1,3,5-Trimethyl-2-propan-2-yloxybenzene is a powerful and adaptable starting material for the synthesis of sterically demanding ligands. By mastering a few key functionalization reactions—primarily Directed ortho-Metalation—chemists can access a wide array of substituted intermediates. These building blocks are crucial for developing next-generation catalysts with enhanced stability and selectivity, driving innovation in fields ranging from pharmaceutical synthesis to polymer science. The protocols and rationales provided herein serve as a robust foundation for researchers aiming to exploit the unique steric and electronic properties of this valuable aromatic scaffold.

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  • Protchenko, A. V., et al. (2021). Synthesis, structure and reactivity of terphenyl-substituted germylium-ylidene cations. Polyhedron, 196, 115006. Available at: [Link]

  • Brown, J. L., & Piers, W. E. (2007). Synthesis and structural characterization of m-terphenyl Schiff base ligands and their aluminum complexes. Canadian Journal of Chemistry, 85(7), 441-447. Available at: [Link]

  • Wikipedia. (n.d.). Formylation. Available at: [Link]

  • Balakrishna, M. S., et al. (2013). Phosphino-Stibine Ligands for the Synthesis of Heterometallic Complexes. Inorganic Chemistry, 52(15), 8794-8804. Available at: [Link]

  • van der Zwaag, D., et al. (2017). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry, 15(3), 633-639. Available at: [Link]

  • Study Mind. (2022). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). Available at: [Link]

  • Chemistry Steps. (2024). Halogenation of Benzene. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,3,5-Trimethyl-2-propan-2-yloxybenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the purification of 1,3,5-trimethyl-2-propan-2-yloxybenzene (CAS No. 13605-05-5).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 1,3,5-trimethyl-2-propan-2-yloxybenzene (CAS No. 13605-05-5). As a Senior Application Scientist, this resource is designed to address common challenges and provide field-proven insights to ensure the highest purity of your target compound.

Understanding the Molecule and Its Challenges

1,3,5-Trimethyl-2-propan-2-yloxybenzene is a sterically hindered alkyl aryl ether. Its synthesis, likely via the Williamson ether synthesis, presents specific purification challenges. The bulky trimethylphenyl and isopropyl groups can impede complete reaction and favor side reactions, leading to a mixture of products requiring careful separation.

Molecular Structure:

  • IUPAC Name: 1,3,5-trimethyl-2-(propan-2-yloxy)benzene

  • Synonyms: Isopropyl 2,4,6-trimethylphenyl ether, 2-Isopropoxy-1,3,5-trimethylbenzene[1]

  • CAS Number: 13605-05-5[1]

  • Molecular Formula: C₁₂H₁₈O[1]

  • Molecular Weight: 178.27 g/mol [1]

A key challenge in the purification of this compound is the potential for closely boiling impurities and the compound's own likely high boiling point, which may necessitate vacuum distillation to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1,3,5-trimethyl-2-propan-2-yloxybenzene?

A1: Based on a probable Williamson ether synthesis route from 2,4,6-trimethylphenol and an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane), the primary impurities are:

  • Unreacted 2,4,6-trimethylphenol: Due to the steric hindrance of the starting material, the reaction may not go to completion.

  • Unreacted Isopropyl Halide: This is typically a volatile impurity that may be partially removed during the reaction work-up, but traces can remain.

  • Elimination Byproduct (Propene): The use of a secondary halide and a strong base can lead to an E2 elimination side reaction, though this gaseous byproduct is usually lost from the reaction mixture.[2][3]

  • Residual Base: Inorganic bases (e.g., sodium hydride, potassium carbonate) used to deprotonate the phenol.[4]

  • Solvent Residues: Solvents from the reaction and work-up (e.g., DMF, THF, diethyl ether).

Q2: My crude product is a dark oil. What causes this discoloration?

A2: Discoloration in crude aryl ethers can arise from several sources:

  • Phenolic Impurities: Unreacted 2,4,6-trimethylphenol is prone to oxidation, which can form colored byproducts.

  • Reaction at Elevated Temperatures: High reaction temperatures can lead to thermal degradation of starting materials or the product.[5]

  • Air Oxidation: Exposure of the reaction mixture or crude product to air, especially in the presence of base and residual phenol, can cause oxidation.

Q3: Can I purify 1,3,5-trimethyl-2-propan-2-yloxybenzene by recrystallization?

A3: While some aryl ethers are solids, 1,3,5-trimethyl-2-propan-2-yloxybenzene is likely a high-boiling liquid at room temperature, making recrystallization challenging unless it forms a low-melting solid. A related compound, 1,3,5-trimethyl-2-(prop-2-yn-1-yloxy)benzene, is a solid, so the physical state of your compound should be confirmed. If it is a solid, recrystallization could be a viable option.

Q4: What is the estimated boiling point of 1,3,5-trimethyl-2-propan-2-yloxybenzene?

Troubleshooting Purification Workflows

This section provides a structured approach to troubleshoot common issues encountered during the purification of 1,3,5-trimethyl-2-propan-2-yloxybenzene.

Workflow 1: Purification by Vacuum Distillation

cluster_troubleshooting Troubleshooting start Crude Product wash Aqueous Wash (e.g., 1M NaOH, H₂O, brine) start->wash Remove base & unreacted phenol dry Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) wash->dry filter Filter and Concentrate dry->filter distill Vacuum Fractional Distillation filter->distill Purify by boiling point issue1 Issue: Bumping or Unstable Boiling solution1 Solution: - Ensure adequate stirring with a magnetic stir bar. - Use a Claisen adapter. - Degas the crude product before heating. issue1->solution1 issue2 Issue: Poor Separation of Impurities solution2 Solution: - Use a fractionating column (e.g., Vigreux). - Increase the reflux ratio. - Optimize the vacuum pressure. issue2->solution2 issue3 Issue: Product Decomposition (Darkening) solution3 Solution: - Decrease the distillation temperature by lowering the vacuum pressure. - Ensure the system is free of air leaks. issue3->solution3 cluster_troubleshooting Troubleshooting start Crude Product tlc TLC Analysis to Determine Eluent System start->tlc load Load Column (Dry or Wet Loading) tlc->load elute Elute with Chosen Solvent System load->elute collect Collect and Combine Fractions elute->collect issue1 Issue: Poor Separation on Column solution1 Solution: - Re-optimize the solvent system using TLC. - Use a less polar eluent for better retention. - Consider a gradient elution. issue1->solution1 issue2 Issue: Tailing of Spots solution2 Solution: - Add a small amount of a slightly more polar solvent to the eluent. - For acidic impurities (phenol), add a trace of triethylamine to the eluent. [11] issue2->solution2 issue3 Issue: Compound Insoluble in Eluent solution3 Solution: - Use a stronger solvent for loading the sample (e.g., dichloromethane) and then begin elution with the less polar mobile phase. - Employ dry loading by adsorbing the crude product onto silica gel. issue3->solution3

Sources

Optimization

Troubleshooting low conversion rates in phenol alkylation

Topic: Troubleshooting Low Conversion Rates in Phenol Alkylation Introduction: Beyond "Add More Catalyst" Welcome to the technical support center. If you are reading this, your phenol alkylation reaction—likely a Friedel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Phenol Alkylation

Introduction: Beyond "Add More Catalyst"

Welcome to the technical support center. If you are reading this, your phenol alkylation reaction—likely a Friedel-Crafts (C-alkylation) attempt—has stalled. You are likely observing one of three scenarios:

  • The "Hard Stop": Conversion plateaus at ~40–50% regardless of time.

  • The "Wrong Isomer": High conversion, but predominantly O-alkylated ether (kinetic product) instead of the desired C-alkylated phenol.

  • The "Black Tar": Catalyst fouling and polyalkylation have degraded the mass balance.

Phenols are deceptive substrates. Their high nucleophilicity suggests easy reaction, but their bidentate nature (O-site vs. C-site) and the reversibility of the alkylation create a complex thermodynamic landscape. This guide moves beyond basic stoichiometry to address the mechanistic bottlenecks limiting your conversion.

Part 1: Diagnostic Decision Matrix

Before altering your protocol, identify your failure mode using the logic flow below.

TroubleshootingMatrix Start START: Characterize Failure CheckProd Analyze Product Distribution (HPLC/GC) Start->CheckProd LowConv Low Conversion (<50%) Clean Reaction CheckProd->LowConv Stalled WrongProd High Conversion Mainly O-Alkyl Ether CheckProd->WrongProd Wrong Isomer Tar Low Yield Polyalkylation/Tars CheckProd->Tar Degradation WaterCheck Check Water Content (Karl Fischer) LowConv->WaterCheck TempCheck Check Reaction Temp WrongProd->TempCheck Poison DIAGNOSIS: Catalyst Poisoning WaterCheck->Poison High Water (>500ppm) Equilib DIAGNOSIS: Thermodynamic Equilibrium WaterCheck->Equilib Dry System KineticTrap DIAGNOSIS: Kinetic Entrapment TempCheck->KineticTrap Temp < 80°C

Figure 1: Diagnostic logic flow for identifying the root cause of alkylation failure.

Part 2: Troubleshooting Guides (Q&A)

Module A: Catalyst Integrity & The Water Problem

Q1: My reaction starts strong but dies at 40% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing competitive inhibition by water . In acid-catalyzed alkylation (especially when using alcohols as alkylating agents), water is a byproduct.

  • The Mechanism: Phenol alkylation with alcohols generates 1 equivalent of water. Water is a stronger base than the olefin/alcohol reactant. It preferentially binds to the active acidic sites (Bronsted or Lewis), creating a "hydronium shield" around the catalyst [1].

  • The Evidence: If you are using solid acids (e.g., Amberlyst-15, Zeolites), the pores fill with water, blocking hydrophobic reactants (phenol/olefin) from entering.

  • The Fix:

    • Azeotropic Distillation: Use a solvent that forms a water azeotrope (e.g., Toluene, Cyclohexane) and a Dean-Stark trap to continuously remove water.

    • Hydrophobic Catalysts: Switch to a catalyst with a hydrophobic support (e.g., hydrophobized silica or specific zeolites) that repels the water byproduct [2].

Q2: I am using Lewis Acids (


, 

). Why is the yield lower than stoichiometric expectations?

A: Phenols form stable, inactive complexes with hard Lewis acids.

  • The Mechanism: The oxygen lone pair on the phenol coordinates strongly with the Lewis acid (e.g.,

    
    ). This does two things:
    
    • It consumes 1 equivalent of catalyst immediately (requiring you to use >100 mol% catalyst).

    • It deactivates the ring toward further electrophilic attack by placing a positive dipole on the oxygen [3].

  • The Fix: Switch to a Brønsted Solid Acid (e.g., Amberlyst-15 or Nafion-H). These allow for catalytic turnover without forming irreversible complexes. If you must use Lewis acids, ensure high temperatures (>100°C) to overcome the activation energy of the deactivated complex.

Module B: Selectivity (O- vs. C-Alkylation)

Q3: I want the para-alkylated phenol, but I’m getting the phenyl ether (O-alkylation). How do I switch selectivity?

A: You are stuck in a Kinetic Trap .

  • The Mechanism: O-alkylation is kinetically favored (lower activation energy) because the oxygen is the most electronegative, accessible nucleophile. C-alkylation is thermodynamically favored (more stable product) but requires a higher activation energy barrier [4].

  • The "Rescue" Pathway: At high temperatures and high acidity, the O-alkyl ether can revert to the phenol and alkyl cation, which then re-attacks at the Carbon position (Intermolecular rearrangement) [5].

  • The Fix:

    • Increase Temperature: Raise reaction temperature to >100°C to access the thermodynamic C-alkylation pathway.

    • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) which favor O-alkylation (Williamson ether synthesis conditions). Use protic solvents (e.g., Trifluoroethanol) or non-polar solvents (Toluene) which favor C-alkylation by hydrogen-bonding to the phenoxide oxygen, shielding it from attack [6].

Module C: Thermodynamics & Polyalkylation

Q4: I have high conversion of starting material, but low yield of my mono-alkylated product. Where did it go?

A: You are battling Polyalkylation and Product Activation .

  • The Mechanism: Alkyl groups are electron-donating. Once you attach one alkyl group to the phenol ring, the product becomes more nucleophilic than the starting material. The catalyst prefers to react with the product, leading to di- and tri-alkylated impurities (the "Polyalkylation Runaway").

  • The Fix:

    • High Phenol Excess: Run the reaction with a Phenol:Alkylating Agent ratio of 3:1 to 5:1 . This statistically forces the electrophile to encounter unreacted phenol rather than the product.

    • Slow Addition: Add the alkylating agent (olefin/alcohol) dropwise over hours to keep its instantaneous concentration low.

Part 3: Standard Optimization Workflow (SOP)

Do not rely on "standard" literature conditions. Use this self-validating workflow to optimize your specific substrate.

Materials Required
  • Catalyst: Amberlyst-15 (Dry) or Zeolite H-Y.

  • Solvent: Toluene (for Dean-Stark) or Neat (if liquid).

  • Analysis: HPLC (Reverse Phase) or GC-FID.

Step-by-Step Protocol
  • Catalyst Pre-Treatment (CRITICAL):

    • Most "dry" catalysts absorb atmospheric moisture. Dry Amberlyst-15 at 80°C under vacuum (10 mbar) for 12 hours before use.

    • Validation: Karl Fischer titration of the reaction solvent after adding catalyst but before adding reactants. If water > 200 ppm, re-dry.

  • The "Blank" Run (Thermodynamic Check):

    • Load Phenol (1.0 equiv) and Catalyst (10 wt%) in Toluene.

    • Heat to reflux (110°C).

    • Action: Inject a known standard of the O-alkylated ether.

    • Observation: If the ether does not disappear over 2 hours, your catalyst/temperature combination is insufficient to drive the rearrangement to C-alkylation. Do not proceed until this rearrangement is observed.

  • The Slow-Addition Run (Kinetic Control):

    • Reactor: 3-neck flask with Dean-Stark trap (if using alcohol reagent).

    • Charge: Phenol (3.0 equiv) + Catalyst (10-20 wt% relative to limiting reagent).

    • Heat: Bring to 100–120°C.

    • Feed: Add Alkylating Agent (1.0 equiv) dissolved in toluene via syringe pump over 2–4 hours .

    • Monitor: Sample every hour. Plot [Phenol], [Mono-Alkyl], and [Di-Alkyl] vs. Time.

  • Data Interpretation Table:

ObservationDiagnosisCorrective Action
Ether Peak Persists Temperature too low / Acid too weakIncrease T to 130°C; Switch to Triflic Acid resin.
Di-Alkyl > 10% Localized hot-spots / High concentrationIncrease stirring rate; Dilute feed; Increase Phenol ratio.
Conversion stops at 50% Water poisoningCheck Dean-Stark function; Add molecular sieves (3Å).

References

  • Catalyst Deactivation by Water: Wang, H.[1] "Catalyst Deactivation and Its Mitigation During Catalytic Conversions of Biomass." ACS Catalysis, 2022.[1]

  • Amberlyst-15 Optimization: Yadav, G. D., & Kumar, P.[2][3] "Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans." MDPI, 2024.

  • Lewis Acid Complexation: BenchChem Technical Support. "Troubleshooting low yields in Friedel-Crafts acylation." BenchChem, 2025.[4]

  • O- vs C-Alkylation Mechanism: PharmaXChange. "Phenolates - O-alkylation and C-alkylation | Notes." PharmaXChange, 2011.

  • Ionic Rearrangement Mechanism: Ma, X., et al.[5] "Alkylation of Phenol: A Mechanistic View."[5] Journal of Physical Chemistry A, 2006.

  • Solvent Effects on Selectivity: ResearchGate Archives. "Relative Stabilization of Alkylated Phenols and Their Carbonium Ions." ResearchGate, 2025.

Sources

Troubleshooting

Removing unreacted 2,4,6-trimethylphenol from product mixture

Executive Summary This guide addresses the removal of 2,4,6-trimethylphenol (Mesitol) from organic reaction mixtures.[1][2][3] Unlike simple phenol, Mesitol presents unique challenges due to its elevated pKa (10.88) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the removal of 2,4,6-trimethylphenol (Mesitol) from organic reaction mixtures.[1][2][3] Unlike simple phenol, Mesitol presents unique challenges due to its elevated pKa (10.88) and steric hindrance at the ortho positions.[1] Standard "bicarbonate washes" will fail.[1] Effective removal requires a specific tiered approach: High-pH Extraction (Primary), Sublimation (Secondary), or Modified Chromatography (Tertiary).[1]

Part 1: Technical Profile of the Impurity

To defeat the impurity, you must understand its physicochemical resistance profile.[1]

PropertyValueImplication for Purification
pKa 10.88 (vs. 10.0 for Phenol)Critical: Weak bases (NaHCO₃, Na₂CO₃) are ineffective.[1] You need a pH > 13 to drive deprotonation >99%.[1]
Steric Hindrance 2,6-dimethyl substitutionReduces the kinetics of salt formation; "shields" the hydroxyl group from weak interactions.[1]
Volatility BP: 220°C; Sublimes >70°CHigh vacuum can remove it; Steam volatile (codistills with water).[1]
Solubility Low water solubility (1 g/L)Partitions strongly into organic layers unless fully ionized.[1]

Part 2: Primary Protocol – Optimized Acid-Base Extraction

Best For: Products that are neutral, stable to strong base, and non-volatile.[1]

Standard laboratory extractions often fail because they use insufficient base strength.[1] At pH 11 (Na₂CO₃), Mesitol is only ~50% ionized and will remain largely in the organic phase.

Step-by-Step Workflow
  • Dilution: Dissolve your crude reaction mixture in a water-immiscible solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Avoid: Diethyl ether (Mesitol is highly soluble in ether, making extraction difficult).[1]

  • The "Hard" Base Wash:

    • Wash the organic phase 3 times with 2M NaOH (or 2M KOH).[1]

    • Ratio: Use 1:1 volume ratio of Organic:Aqueous.[1]

    • Mechanism:[1] The high concentration of OH⁻ forces the equilibrium to the phenolate salt (Mesitol-O⁻ Na⁺), which is water-soluble.[1]

  • The "Claisen" Boost (Optional for stubborn cases):

    • If 2M NaOH fails, use Claisen’s Alkali (35g KOH in 25mL water + 100mL Methanol).[1] The methanol helps solvate the hindered phenol, facilitating the attack of the base.

  • Separation:

    • Collect the aqueous layer (contains Mesitol).[1]

    • Keep the organic layer (contains Product).[1]

  • Neutralization: Wash the organic layer once with Brine (sat.[1] NaCl) to remove excess base, then dry over Na₂SO₄.[1]

Visual Workflow: Extraction Logic

ExtractionLogic Figure 1: Criticality of Base Selection for Mesitol Extraction Start Crude Mixture (Product + Mesitol) Solvent Dissolve in EtOAc or DCM Start->Solvent BaseChoice Select Base Wash Solvent->BaseChoice WeakBase 1M NaHCO3 or Na2CO3 BaseChoice->WeakBase Incorrect StrongBase 2M NaOH (pH > 13) BaseChoice->StrongBase Standard Claisen Claisen's Alkali (KOH/MeOH/H2O) BaseChoice->Claisen Stubborn Cases ResultFail FAILURE Mesitol stays in Organic (pKa mismatch) WeakBase->ResultFail ResultSuccess SUCCESS Mesitol -> Aqueous Layer StrongBase->ResultSuccess Claisen->ResultSuccess

Part 3: Secondary Protocol – Physical Separation

Best For: Products that are sensitive to base or are very non-volatile (high MW).[1]

Method A: Vacuum Sublimation

Since Mesitol sublimes easily (starting ~70°C under vacuum), this is an excellent "green" method if your product is a solid with a high melting point.[1]

  • Place crude solid in a sublimation apparatus (cold finger).[1]

  • Apply high vacuum (< 0.1 mmHg).[1]

  • Gently heat the bottom flask to 60-80°C.

  • Mesitol will crystallize on the cold finger as white needles.[1]

Method B: Steam Distillation

If your product is an oil or low-melting solid that is not steam volatile:[1]

  • Suspend the mixture in water.

  • Pass steam through the mixture (or boil vigorously with a Dean-Stark trap setup).

  • Mesitol will co-distill with the water (phenolic odor in distillate).[1]

  • Extract the non-volatile residue to recover your product.[1]

Part 4: Tertiary Protocol – Chromatography

Best For: Final polishing or small-scale purification.[1]

The Problem: Phenols interact with the silanols (Si-OH) on silica gel, causing severe peak tailing and co-elution with products.[1]

The Solution: Acidify the Mobile Phase.

  • Additive: Add 1% Acetic Acid to your eluent (e.g., 1% AcOH in Hexane/EtOAc).[1]

  • Mechanism: The acid suppresses the ionization of silanols on the silica and keeps the Mesitol fully protonated, resulting in a sharper peak that usually elutes faster (higher Rf) than expected.[1]

Troubleshooting & FAQ

Q1: I used 1M NaOH, but I still see Mesitol in my NMR. Why? A: 1M NaOH (pH ~13) is theoretically sufficient, but the lipophilicity of the trimethyl group can hinder phase transfer.[1]

  • Fix: Increase to 2M or 3M NaOH .

  • Fix: Add a small amount of methanol (5-10%) to the aqueous phase to lower surface tension and improve contact.[1]

Q2: My product is also a phenol. How do I separate it from Mesitol? A: This is the hardest scenario. You must rely on pKa differences or boiling points .[1]

  • If your product is a more acidic phenol (e.g., nitrophenol, pKa ~7), extract with NaHCO₃ (removes product, leaves Mesitol).[1]

  • If pKas are similar, do not use extraction.[1] Use Flash Chromatography with a very shallow gradient (e.g., 0% to 5% EtOAc in Hexane) on a high-resolution column.[1]

Q3: Can I use a scavenger resin? A: Yes. For trace removal (<5%), use a Strong Base Anion (SBA) resin (e.g., Amberlyst A26 OH form).[1]

  • Protocol: Stir the organic solution with the resin (3-5 equivalents relative to impurity) for 2 hours.[1] Filter. The Mesitol binds to the resin; the product passes through.

Q4: I formed a terrible emulsion during the NaOH wash. A: Phenolate salts act as surfactants (soaps).[1]

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out).[1]

  • Fix: Filter the mixture through a pad of Celite to break the physical emulsion bubbles.

References

  • Lide, D. R. (Ed.).[1] CRC Handbook of Chemistry and Physics. 90th ed.[1] CRC Press, 2009.[1] (Confirming pKa and Physical Properties).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed.[1] Butterworth-Heinemann, 2013.[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10698, 2,4,6-Trimethylphenol.[1] [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for Phenol extraction).

Sources

Optimization

Technical Support Center: Precision Synthesis of Isopropyl Ethers

Topic: Preventing Elimination Reactions During Isopropyl Ether Formation Ticket ID: CHEM-SUP-8821 Escalation Level: Tier 3 (Senior Application Scientist) Executive Summary: The Secondary Carbon Paradox Welcome to the Adv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Elimination Reactions During Isopropyl Ether Formation

Ticket ID: CHEM-SUP-8821 Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Secondary Carbon Paradox

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your yield of isopropyl ether is being cannibalized by alkene formation (propene).

The Core Problem: Isopropyl groups possess a secondary carbon (


). This creates a "perfect storm" for elimination reactions:
  • Steric Hindrance: The branched structure impedes the backside attack required for

    
     substitution.
    
  • Carbocation Stability: The secondary carbocation is relatively stable, encouraging

    
     elimination pathways under acidic conditions.
    
  • Basic Sensitivity: In the presence of strong bases, the

    
    -hydrogens on the isopropyl group are easily abstracted, leading to 
    
    
    
    elimination.

This guide provides self-validating protocols to suppress elimination (


) and favor substitution (

).

Diagnostic Workflow

Before proceeding, identify your synthesis class using the decision matrix below.

SynthesisRoute Start Target Molecule Type Symmetry Check Start->Type Sym Symmetric: Diisopropyl Ether (DIPE) (iPr-O-iPr) Type->Sym Symmetric Asym Asymmetric: Alkyl Isopropyl Ether (R-O-iPr) Type->Asym Asymmetric Acid Route A: Acid-Catalyzed Dehydration Risk: E1 Elimination (Propene) Sym->Acid Will Route B: Williamson Ether Synthesis Risk: E2 Elimination Asym->Will

Figure 1: Decision matrix for selecting the synthesis pathway. The specific elimination risk depends heavily on whether the target is symmetric or asymmetric.

Protocol A: Symmetric Synthesis (Diisopropyl Ether)

Method: Acid-Catalyzed Intermolecular Dehydration Primary Competitor: E1 Elimination (Propene formation)

The Mechanism & Failure Point

In standard sulfuric acid dehydration, the reaction competes between:

  • Pathway 1 (Desired):

    
     (Exothermic, favored at lower T)
    
  • Pathway 2 (Elimination):

    
     (Endothermic, entropically favored at high T)
    
Troubleshooting Guide
ParameterStandard (Failure Mode)Optimized (Success Mode)Technical Rationale
Catalyst Conc.

Amberlyst™ 15 (Dry) or Zeolite Beta Liquid acids cause oxidation and charring. Sulfonic acid resins (Amberlyst) provide localized acid sites without bulk oxidation [1][2].
Temperature >140°C115°C - 130°C Propene formation dominates above 140°C. Keep T low to favor the ether product thermodynamically [3].
Pressure Atmospheric3.5 - 5.0 bar (50-75 psi) Pressurization keeps Isopropanol (bp 82°C) in the liquid phase at the reaction temp (120°C), ensuring catalyst contact [4].
Phase HomogeneousHeterogeneous Solid acid catalysts allow for easy filtration and prevent acid contamination of the product.
Optimized Protocol: Resin-Catalyzed Dehydration

Use this for scale-up of DIPE.

  • Catalyst Prep: Wash Amberlyst 15 with methanol, then dry under vacuum at 90°C to remove water. Water poisons the active sites.

  • Loading: Load a pressure reactor (autoclave) with Isopropyl Alcohol (IPA) and 3-5 wt% dried catalyst.

  • Reaction: Pressurize with

    
     to 5 bar. Heat to 120°C . Stir at 600+ RPM to eliminate mass transfer limitations.
    
  • Monitoring: Monitor pressure. A rapid pressure spike indicates propene gas generation (Runaway E1).

  • Termination: Stop when IPA conversion reaches ~40-50%. Do not push for 100% conversion; water byproduct promotes the reverse reaction (hydrolysis).

Protocol B: Asymmetric Synthesis (Williamson Ether)

Method: Nucleophilic Substitution (


)
Primary Competitor:  E2 Elimination[1]
The "Retrosynthetic Flip"

The most common error in creating isopropyl ethers (e.g., Isopropyl Methyl Ether) is choosing the wrong electrophile.

  • Wrong Way:

    
     (Nucleophile) + 
    
    
    
    (Electrophile)
    • Result: The methoxide acts as a base, attacking the

      
      -hydrogen of the isopropyl bromide.
      
    • Product: Propene (>80%) + Methanol.

  • Right Way:

    
     (Nucleophile)  + 
    
    
    
    (Electrophile)
    • Result: Isopropoxide attacks the unhindered methyl bromide.

    • Product: Isopropyl Methyl Ether (>90%).[2]

Troubleshooting Matrix
IssueSymptomCorrective Action
E2 Dominance Gas evolution (alkene)Flip reagents: Make the isopropyl group the Nucleophile (Alkoxide), not the Electrophile (Halide) [5].
Substrate Lock Must use

Halide
If you must use an isopropyl halide, switch solvent to DMF or DMSO . These polar aprotic solvents solvate the cation (

), leaving the nucleophile "naked" and more reactive for substitution [6].
Base Strength Charring/TarsSwitch from

to

(Silver Oxide). This promotes an

-like pathway that can be gentler for sensitive substrates.
Visualizing the Competition

MechanismCompetition cluster_0 Pathway A: Substitution (SN2) cluster_1 Pathway B: Elimination (E2) Reactants Reactants: Alkoxide + Alkyl Halide TransitionSN2 Transition State (Backside Attack) Reactants->TransitionSN2 Primary Halide Polar Aprotic Solvent TransitionE2 Transition State (Proton Abstraction) Reactants->TransitionE2 Secondary/Tertiary Halide High Temp, Strong Base ProductEther Target Ether TransitionSN2->ProductEther ProductAlkene Side Product: Alkene (Elimination) TransitionE2->ProductAlkene

Figure 2: Kinetic competition between Substitution and Elimination. Note that Secondary Halides lower the activation energy for Pathway B (Red), making it the dominant path unless specific controls are applied.

Frequently Asked Questions (FAQ)

Q: Can I use sulfuric acid for diisopropyl ether if I keep the temperature low? A: Technically yes, but it is inefficient. At low temperatures (<100°C), the reaction rate is glacial. If you increase T to compensate, sulfuric acid's oxidizing nature degrades the product. Solid acid catalysts (Amberlyst/Zeolites) are far superior for selectivity [1].

Q: I am seeing significant pressure buildup in my autoclave during DIPE synthesis. Is this normal? A: No. This is a critical warning sign. Isopropyl ether synthesis consumes 2 moles of liquid and produces 1 mole of liquid + 1 mole of water. Pressure should remain relatively stable (vapor pressure of IPA). A pressure spike indicates the generation of Propene gas (non-condensable).

  • Action: Cool down immediately. Your temperature is likely >135°C or your catalyst is too acidic.

Q: Why does adding water to the reaction stop the ether formation? A: The reaction


 is an equilibrium. Accumulation of water drives the reaction backward (Hydrolysis). In industrial setups, water is continuously removed via azeotropic distillation or membrane separation to drive the yield forward [3].

References

  • Hasanudin, H., et al. (2022).[3] Diisopropyl Ether Production via Isopropanol Catalytic Dehydration over Zirconium Phosphate Modified Natural Zeolite. Iranian Journal of Catalysis. Retrieved from [Link]

  • ChemAnalyst. (2025). Di-Isopropyl Ether (DIPE): Understanding the Production Process. Retrieved from [Link]

  • Miranda, C., et al. (2018). Etherification of isoamyl alcohol using Amberlyst®15 as an acid catalyst. Revistas Unicartagena. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Thermal Degradation of 1,3,5-Trimethyl-2-propan-2-yloxybenzene

Welcome to the technical support guide for 1,3,5-Trimethyl-2-propan-2-yloxybenzene (also known as tert-butyl 2,4,6-trimethylphenyl ether or tert-butyl mesityl ether). This document is intended for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,3,5-Trimethyl-2-propan-2-yloxybenzene (also known as tert-butyl 2,4,6-trimethylphenyl ether or tert-butyl mesityl ether). This document is intended for researchers, chemists, and drug development professionals who utilize this sterically hindered aryl ether in their work. Its unique structure makes it a valuable tool, but its susceptibility to thermal and acid-catalyzed degradation presents specific challenges. This guide provides in-depth, experience-based answers and troubleshooting protocols to ensure the stability and purity of your compound throughout your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of 1,3,5-Trimethyl-2-propan-2-yloxybenzene.

Q1: What is the primary thermal degradation pathway for 1,3,5-Trimethyl-2-propan-2-yloxybenzene?

The principal degradation route is an E1 elimination reaction, which is often catalyzed by trace amounts of acid but can also be induced by sufficient thermal energy alone.[1][2] The ether oxygen is first protonated, creating a good leaving group. The C-O bond then cleaves to form a stable tertiary carbocation (the tert-butyl cation) and 1,3,5-trimethylphenol (mesitol).[3][4] The highly unstable tert-butyl cation rapidly loses a proton to form isobutylene gas.[1]

Degradation Mechanism cluster_0 Step 1: Protonation (Acid-Catalyzed) cluster_1 Step 2: C-O Bond Cleavage (Rate-Limiting) cluster_2 Step 3: Deprotonation A 1,3,5-Trimethyl- 2-propan-2-yloxybenzene B Protonated Ether (Oxonium Ion) A->B Fast Equilibrium H_plus H+ C tert-Butyl Carbocation B->C Slow, SN1/E1 Path D 1,3,5-Trimethylphenol (Mesitol) E Isobutylene Gas C->E Fast

Caption: Acid-catalyzed E1 degradation pathway.

Q2: What are the expected degradation products?

The two primary degradation products are:

  • 1,3,5-Trimethylphenol (also known as Mesitol)

  • Isobutylene (2-methylpropene), which is a gas at standard temperatures.

The formation of a gaseous byproduct can lead to pressure buildup in sealed reaction vessels, a critical safety consideration.[5]

Q3: At what temperatures does significant degradation occur?

While ethers are generally stable, tertiary alkyl ethers like this one are prone to cleavage under acidic conditions even at moderate temperatures.[6][7] Purely thermal decomposition (in the absence of acid) requires higher temperatures. Studies on analogous aryl tert-butyl ethers show that decomposition can begin at temperatures ranging from 430-530°C in the gas phase.[5] However, in a laboratory setting, especially in solution or in the presence of acidic impurities on glassware or in reagents, degradation can be observed at much lower temperatures, sometimes as low as 80-100°C.

Q4: Besides heat, what other factors can accelerate degradation?

  • Acids: This is the most significant factor. Brønsted acids (e.g., HCl, H2SO4) and Lewis acids (e.g., AlCl3, FeCl3) are potent catalysts for the cleavage reaction.[2][3][6]

  • Acidic Surfaces: Impurities on the surface of glass or metal reactors can initiate degradation.

  • Oxidizing Agents: While the primary pathway is elimination, strong oxidizing conditions can lead to other degradation pathways, potentially involving the aromatic ring or benzylic positions.[8]

Section 2: Troubleshooting Guide

This guide is designed in a problem/cause/solution format to address specific issues encountered during experiments.

Troubleshooting Flow start Problem: Low Purity or Unexpected Byproducts check_gcms Perform GC-MS Analysis of Crude Product start->check_gcms phenol_peak Is 1,3,5-Trimethylphenol (Mesitol) Detected? check_gcms->phenol_peak pressure_buildup Was There Pressure Buildup in the Reaction Vessel? phenol_peak->pressure_buildup No (Other Impurity Issue) cause_acid Probable Cause: Acid-Catalyzed Degradation phenol_peak->cause_acid Yes cause_thermal Probable Cause: Excessive Thermal Stress pressure_buildup->cause_thermal No cause_both Probable Cause: Thermal Degradation (Potentially Acid-Catalyzed) pressure_buildup->cause_both Yes solution_acid Solutions: 1. Use Acid-Free Glassware (Base-Wash). 2. Use Anhydrous, Non-Acidic Solvents. 3. Add a Non-Nucleophilic Base (e.g., Proton Sponge). 4. Purify Reagents to Remove Acidic Impurities. cause_acid->solution_acid solution_thermal Solutions: 1. Lower Reaction Temperature. 2. Reduce Reaction Time. 3. Ensure Even Heating (Oil Bath). 4. Monitor Temperature Internally. cause_thermal->solution_thermal cause_both->solution_acid cause_both->solution_thermal

Caption: Troubleshooting flowchart for product impurity.

Problem: My reaction produced a low yield of the desired ether, and GC-MS analysis shows a significant peak corresponding to 1,3,5-trimethylphenol.

  • Probable Cause: Your compound has degraded via the E1 elimination pathway described in FAQ Q1. This was likely catalyzed by an acidic component in your reaction mixture or initiated by excessive heat.

  • Solutions & Preventative Measures:

    • Scrutinize Reagents and Solvents: Ensure all solvents are anhydrous and free of acidic preservatives. Reagents, especially those supplied as hydrochloride salts, can introduce acid.

    • Acid-Free Glassware: Do not assume standard oven-dried glassware is sufficient. Wash all glassware with a base (e.g., dilute NaOH or NaHCO3 solution), followed by a thorough rinse with deionized water and ethanol, and then dry rigorously.

    • Incorporate an Acid Scavenger: For sensitive reactions, consider adding a non-nucleophilic base, such as Proton-Sponge™ (1,8-bis(dimethylamino)naphthalene), to neutralize any trace acid that may form or be introduced.

    • Strict Temperature Control: Maintain the lowest possible reaction temperature required for your transformation. Use a well-calibrated oil bath and an internal thermometer for accurate temperature monitoring, avoiding localized overheating from a heating mantle.

Problem: I observe an unexpected pressure increase in my sealed reactor during a high-temperature (>100 °C) process.

  • Probable Cause: This is a strong indicator of thermal degradation. The pressure buildup is caused by the formation of isobutylene gas.[5] This is a serious safety hazard that can lead to vessel rupture.

  • Solutions & Preventative Measures:

    • NEVER run high-temperature reactions in a completely sealed vessel unless it is appropriately rated for pressure and equipped with a pressure relief valve.

    • Perform a Stability Test: Before running your reaction on a large scale, heat a small, representative sample of your reaction mixture (without the key substrate if necessary) to the target temperature in a loosely capped vial to check for gas evolution.

    • Reaction Atmosphere: Run the reaction under a gentle positive pressure of an inert gas (Nitrogen or Argon) that can be vented through an oil bubbler. This prevents pressure buildup while maintaining an inert atmosphere.

Problem: The compound appears to degrade during storage or upon purification by silica gel chromatography.

  • Probable Cause: Standard silica gel is acidic and can cause complete degradation of the ether on the column. Long-term storage issues may also be due to slow, acid-catalyzed decomposition from atmospheric moisture and CO2 or acidic impurities in the storage container.

  • Solutions & Preventative Measures:

    • Purification: Use deactivated or neutralized silica gel for chromatography. A common method is to prepare a slurry of silica gel in a solvent containing 1-2% triethylamine or ammonia, then pack the column with this mixture.

    • Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer (-20 °C) to minimize thermal energy and slow down potential reactions. Storing it over a small amount of anhydrous potassium carbonate can also help neutralize any ingressing acid.

Section 3: Key Experimental Protocols

Protocol 1: GC-MS Method for Quantifying Degradation

This protocol provides a robust method for separating and identifying 1,3,5-Trimethyl-2-propan-2-yloxybenzene from its primary degradation product, 1,3,5-trimethylphenol. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal tool for this analysis.[9][10]

  • Sample Preparation:

    • Accurately weigh ~5 mg of your crude or purified product into a 2 mL GC vial.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Optional (for polar products): To improve the peak shape of the phenol, derivatization can be performed. Add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, cap the vial, and heat at 70 °C for 15 minutes.[11] This will convert the acidic -OH group of the phenol into a less polar -OTMS ether.

  • Instrumentation and Parameters:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

    • Injection: 1 µL split injection (split ratio 50:1).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line: 280 °C.

    • MS Source: 230 °C (EI, 70 eV).

    • MS Quad: 150 °C.

    • Scan Range: 40-450 m/z.

  • Data Analysis:

    • The starting ether will have a shorter retention time than the more polar phenol product (if underivatized).

    • Expected Mass Spectra:

      • 1,3,5-Trimethyl-2-propan-2-yloxybenzene (M.W. 178.27): Look for the molecular ion (m/z 178) and a prominent fragment from the loss of the tert-butyl group (m/z 121).

      • 1,3,5-Trimethylphenol (M.W. 136.19): Look for the molecular ion (m/z 136) and a fragment from the loss of a methyl group (m/z 121).

Protocol 2: Procedure for Base-Washing Glassware

  • Rinse glassware with acetone to remove organic residues.

  • Prepare a 1 M solution of Sodium Hydroxide (NaOH) in deionized water.

  • Carefully rinse the internal surfaces of the glassware with the NaOH solution. Let it stand for 10-15 minutes.

  • Thoroughly rinse the glassware with tap water (5-10 times) to remove the base.

  • Perform a final rinse with deionized water (3-5 times).

  • Rinse with acetone or ethanol to aid drying.

  • Dry in an oven at >120 °C for at least 4 hours before use. Cool under a stream of dry nitrogen or in a desiccator.

Section 4: Chemical Data Summary

Property1,3,5-Trimethyl-2-propan-2-yloxybenzene1,3,5-Trimethylphenol (Degradation Product)Isobutylene (Degradation Product)
Synonyms tert-Butyl mesityl etherMesitol, 2,4,6-Trimethylphenol2-Methylpropene
CAS Number 13605-05-5[12]527-60-6115-11-7
Molecular Formula C₁₂H₁₈O[12]C₉H₁₂OC₄H₈
Molecular Weight 178.27 g/mol 136.19 g/mol 56.11 g/mol
Appearance Solid or liquid (ask)[12]White crystalline solidColorless gas
Boiling Point ~220-230 °C (Predicted)220 °C-6.9 °C

References

  • Vaia. (n.d.). Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. Vaia. Available at: [Link]

  • Sandhya K. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res, 10: 304. Available at: [Link]

  • Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. Chemistry Steps. Available at: [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Available at: [Link]

  • Ogawa, S., Morita, H., Hsu, Y.-I., Uyama, H., & Tobisu, M. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Chemical Science, 15(42), 16333-16339. Available at: [Link]

  • Neuman, N. R., & Ertley, E. (1975). Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates. The Journal of Organic Chemistry, 40(19), 2773–2777. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Laskar, D. D., & Laskar, B. G. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1475–1484. Available at: [Link]

  • Day, M., Sally, D., & Wiles, D. (1990). Thermal degradation of poly(aryl‐ether‐ether‐ketone): Experimental evaluation of crosslinking reactions. Journal of Applied Polymer Science, 41(9-10), 2277-2291. Available at: [Link]

  • Ogawa, S., Morita, H., Hsu, Y.-I., Uyama, H., & Tobisu, M. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. RSC Publishing. Available at: [Link]

  • Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems. Available at: [Link]

  • Rizzarelli, P., & Puglisi, C. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Molecules, 25(16), 3639. Available at: [Link]

  • Al-Jobour, A. F. (1966). The thermal decomposition of t-butyl ethyl ether. Australian Journal of Chemistry, 19(8), 1473-1476. Available at: [Link]

  • Zhang, Y., Chen, Y., Liu, J., Li, Y., Wang, Y., & Chen, P. (2024). Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. Processes, 12(10), 1999. Available at: [Link]

  • Alias, N. A. B., & Othman, R. B. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(9), 1366-1372. Available at: [Link]

  • Maritec Pte Ltd. (2021). GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) AND FOURIER TRANSFORM INFRARED SPECTROSCOPY (FTIR) ANALYSIS TECHNIQUES FOR DETECTION OF CHEMICAL SPECIES IN BUNKER FUELS. Available at: [Link]

  • Factor, A., Finkbeiner, H., Jerussi, R. A., & White, D. M. (1970). Thermal rearrangement of O-methyldiaryl ethers. The Journal of Organic Chemistry, 35(1), 57-62. Available at: [Link]

  • Guo, S., Wang, M., Lu, G., Chen, W., Wu, L., Chen, X., & Zhang, Y. (2021). Study on thermal decomposition mechanism of crosslinking agent TMCH. Journal of Solid Rocket Technology, 44(4), 539-544. Available at: [Link]

  • Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498–2500. Available at: [Link]

  • Smith, D. W., & Babb, D. A. (2021). Thermal degradation kinetics of aromatic ether polymers. Scholars Junction - Mississippi State University. Available at: [Link]

  • Liu, Y., Zhang, Y., Liu, J., Wang, Y., & Chen, P. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9789. Available at: [Link]

  • Patel, M. K., & Ishida, H. (2014). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. Polymer Composites, 35(7), 1365-1377. Available at: [Link]

  • Kuznetsova, A., Ovchinnikova, K., Zabeler, A., Khomyakova, A., Wienkoop, S., & Birkemeyer, C. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 420. Available at: [Link]

  • I. G. Farbenindustrie Aktiengesellschaft. (1934). U.S. Patent No. 1,977,178. U.S. Patent and Trademark Office.
  • Hair, S. R., & Allen, J. D. (2011). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. Journal of Chemical Education, 88(8), 1130–1132. Available at: [Link]

  • Ghammamy, S., & Mehrani, K. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Scientific & Engineering Research, 3(7), 1-3. Available at: [Link]

  • Al-Maythalony, B. A., & Al-Otaibi, T. M. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Polymers, 13(21), 3662. Available at: [Link]

  • Zhang, C., & Goddard, W. A. (2018). Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), promising green energetic materials. Physical Chemistry Chemical Physics, 20(27), 18368-18375. Available at: [Link]

  • Talawar, M. B., & Sivabalan, R. (2016). Thermal decomposition mechanism for HTPB based binder system with energetic plasticizer. Advanced Materials Letters, 7(2), 116-120. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Steric Shielding in Aryl Ethers: A Comparative Guide to 1,3,5-Trimethyl-2-propan-2-yloxybenzene

Executive Summary: This guide evaluates 1,3,5-Trimethyl-2-propan-2-yloxybenzene (also known as 2-Isopropoxymesitylene ) against standard anisole derivatives. Unlike simple anisoles, which are planar and electronically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide evaluates 1,3,5-Trimethyl-2-propan-2-yloxybenzene (also known as 2-Isopropoxymesitylene ) against standard anisole derivatives. Unlike simple anisoles, which are planar and electronically activating, this target molecule represents a class of "Sterically Shielded Ethers." The combination of the bulky isopropyl group and the flanking ortho-methyls creates a "Steric Wall" that inhibits resonance, drastically alters metabolic stability, and changes chemical reactivity. This guide is designed for medicinal chemists and process scientists seeking robust ether scaffolds that resist oxidative metabolism and withstand aggressive synthetic conditions.

Part 1: Structural & Electronic Profiling

The "Steric Wall" Effect

To understand the utility of 1,3,5-Trimethyl-2-propan-2-yloxybenzene, one must compare its conformational dynamics to Anisole and 2,6-Dimethylanisole.

  • Anisole (Baseline): The methoxy group is coplanar with the benzene ring. The oxygen lone pairs donate electron density into the ring (resonance), making it highly reactive to electrophiles and susceptible to enzymatic O-dealkylation.

  • 2,6-Dimethylanisole (Intermediate): The ortho-methyl groups create steric clash, forcing the methoxy bond to rotate out of the aromatic plane. This is Steric Inhibition of Resonance (SIR) .[1]

  • 1,3,5-Trimethyl-2-propan-2-yloxybenzene (Target): The isopropyl group is significantly bulkier than a methyl group. When flanked by ortho-methyls, the ether oxygen is locked in a perpendicular conformation. The "Steric Wall" effectively decouples the oxygen's electronics from the ring and physically blocks the approach of Cytochrome P450 enzymes.

Visualizing the Steric Mechanism

The following diagram illustrates the decision logic for selecting this scaffold based on steric and electronic requirements.

StericSelection cluster_mech Mechanism of Action Start Select Aryl Ether Scaffold Q1 Is Metabolic Stability (t1/2) Critical? Start->Q1 Q2 Is Resonance Donation Required? Q1->Q2 Yes (In vivo use) Anisole Select: Anisole (High Donation, Low Stability) Q1->Anisole No (In vitro use) Dimethyl Select: 2,6-Dimethylanisole (Moderate Shielding) Q2->Dimethyl Yes (Partial conjugation needed) Target Select: 2-Isopropoxymesitylene (Max Shielding, High Stability) Q2->Target No (Steric Shielding priority) Mech1 Steric Inhibition of Resonance (SIR) Prevents p-orbital overlap Target->Mech1 Mech2 CYP450 Blockade Prevents H-abstraction at alpha-carbon Target->Mech2

Caption: Decision tree for aryl ether selection. The target compound is the optimal choice when metabolic stability outweighs the need for electronic resonance donation.

Part 2: Comparative Benchmarking

The following data highlights the shift in physicochemical properties driven by the increased steric bulk.

FeatureAnisole2,6-Dimethylanisole1,3,5-Trimethyl-2-propan-2-yloxybenzene
Steric Bulk (Taft Es) LowMediumHigh
Resonance Donation StrongWeakenedMinimal (Inhibited)
Metabolic Liability High (O-demethylation)ModerateLow (Sterically Protected)
Lipophilicity (ClogP) ~2.1~3.0~4.8
Boiling Point 154°C182°C~235°C (Est.)
Main Application General Solvent/ReagentSteric ControlMetabolically Stable Core
Scientific Insight: Metabolic Stability

In standard ethers, O-dealkylation occurs via Cytochrome P450-mediated hydrogen abstraction at the


-carbon (the carbon next to the oxygen).
  • Anisole: The

    
    -protons are exposed.
    
  • Target: The

    
    -proton (on the isopropyl group) is tertiary, which is electronically favorable for abstraction, BUT  the flanking methyl groups on the aromatic ring create a "roof" that physically prevents the large heme-iron center of CYP450 from approaching the ether linkage. This results in superior half-life (
    
    
    
    ) in microsomal stability assays.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,3,5-Trimethyl-2-propan-2-yloxybenzene

Context: Standard Williamson ether synthesis often fails with hindered substrates due to competing elimination reactions. This protocol uses a polar aprotic solvent and elevated temperature to force the


 substitution despite the steric hindrance.

Reagents:

  • 2,4,6-Trimethylphenol (Mesitylenol) [1.0 eq]

  • 2-Bromopropane (Isopropyl bromide) [1.5 eq]

  • Potassium Carbonate (

    
    ), anhydrous [2.0 eq]
    
  • DMF (N,N-Dimethylformamide) [Concentration: 0.5 M]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve Mesitylenol (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution may darken.
    
  • Alkylation: Add 2-Bromopropane (15 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Why 80°C? Higher temperatures promote elimination of the isopropyl bromide to propene. Lower temperatures are too sluggish for the hindered phenoxide.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with water (

    
    ), brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).
Protocol B: Microsomal Metabolic Stability Assay

Context: This assay validates the "Steric Shielding" hypothesis by measuring the intrinsic clearance (


) compared to Anisole.

MetabolicAssay Step1 Incubation (Microsomes + NADPH) Step2 Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 Quenching (Cold Acetonitrile) Step2->Step3 Step4 LC-MS/MS Analysis (Quantify Parent) Step3->Step4

Caption: Workflow for determining metabolic half-life using liver microsomes.

  • Preparation: Prepare a 1

    
    M solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).
    
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).

  • Timepoints: Aliquot 50

    
    L at 
    
    
    
    minutes.
  • Quenching: Immediately dispense into 150

    
    L ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Part 4: Safety & Handling

While 1,3,5-Trimethyl-2-propan-2-yloxybenzene is chemically stable, the isopropyl ether moiety carries specific risks.

  • Peroxide Formation: Like all isopropyl ethers, this compound can form explosive peroxides upon prolonged exposure to air and light.

    • Test: Use KI/Starch paper periodically.

    • Storage: Store under Argon in amber glass.

  • Flammability: The high carbon content (C12) and ether linkage make it a combustible liquid/low-melting solid.

References

  • Sigma-Aldrich. 1,3,5-Trimethyl-2-(prop-2-yn-1-yloxy)benzene Product Page. (Analogous structural data). Available at:

  • Maier, J. P., & Turner, D. W. (1973). Steric inhibition of resonance studied by molecular photoelectron spectroscopy.[2] Part 3.—Anilines, phenols and related compounds.[2][3] Journal of the Chemical Society, Faraday Transactions 2. Available at:

  • Schnyder, A., et al. (2006).[4] A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles.[4] Synlett.[4] (Demonstrates Pd-catalyzed coupling for hindered aryls). Available at:

  • BenchChem. An In-depth Technical Guide on 1,3,5-Triisopropylbenzene.[5] (Comparative steric data for mesityl systems). Available at:

  • WuXi AppTec. (2023). Evaluating Metabolic Stability in Drug Development: 5 Assays. Available at:

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1,3,5-Trimethyl-2-propan-2-yloxybenzene

Executive Summary & Chemical Profile 1,3,5-Trimethyl-2-propan-2-yloxybenzene (also known as 2-Isopropoxymesitylene ) is a sterically hindered aromatic ether. While specific toxicological data for this exact molecule is o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1,3,5-Trimethyl-2-propan-2-yloxybenzene (also known as 2-Isopropoxymesitylene ) is a sterically hindered aromatic ether. While specific toxicological data for this exact molecule is often limited in standard databases, we apply Structure-Activity Relationship (SAR) logic to determine safety protocols. We analyze the risks based on its two parent functional groups: Mesitylene (1,3,5-trimethylbenzene) and Isopropyl Ether .

  • Primary Hazards: Skin/Eye Irritation, Flammability, and Potential Peroxide Formation.[1]

  • Critical Property: The lipophilic nature of the mesitylene core allows for rapid dermal absorption, while the ether linkage introduces compatibility issues with standard nitrile gloves.

Physicochemical Data Table
PropertyValue (Approx.)Operational Implication
CAS Number 13605-05-5Use for inventory tracking and waste labeling.
Physical State Liquid (Colorless)Splash risk; requires fluid-tight PPE.
Boiling Point ~178°CLow vapor pressure at RT, but hazardous if heated.
Flash Point ~50–60°C (Est.)Flammable Liquid. Ground all equipment.
Solubility Immiscible in waterWash skin with soap/PEG; water alone is ineffective.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense.

  • Elimination/Substitution: Can a less lipophilic ether be used?

  • Engineering: Handle only in a certified Fume Hood (Face velocity: 80–100 fpm).

  • Administrative: Prohibit work with open flames; mandatory grounding of vessels.

Diagram 1: Operational Decision Matrix

This logic flow dictates the safety level based on your experimental scale.

PPE_Decision_Matrix Start Start: Define Operation Scale SmallScale < 10 mL (Analytical/Transfer) Start->SmallScale LargeScale > 10 mL or Heating (Synthesis/Distillation) Start->LargeScale HoodCheck Fume Hood Functional? SmallScale->HoodCheck LargeScale->HoodCheck Level1 LEVEL 1 PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat HoodCheck->Level1 Yes Level2 LEVEL 2 PPE: Laminate (Silver Shield) Liner + Nitrile Outer Splash Goggles FR Lab Coat HoodCheck->Level2 Yes (High Risk) Stop STOP WORK Contact EHS HoodCheck->Stop No Level1->Level2 If Heating Involved

Caption: Decision matrix for selecting appropriate PPE intensity based on volume and thermal conditions.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection (Critical)

The Hazard: Aromatic ethers can swell and degrade standard disposable nitrile gloves, leading to "silent permeation" where the chemical reaches the skin without visible glove damage.

  • Recommendation: Double Gloving Protocol.

    • Inner Layer (Barrier): Polyethylene/Ethylene Vinyl Alcohol (PE/EVOH) laminate gloves (e.g., Ansell Barrier™ or Silver Shield™). These provide >480 min breakthrough time against aromatics.

    • Outer Layer (Dexterity/Grip): 5-8 mil Nitrile gloves.

  • Why? The laminate layer stops the chemical; the nitrile layer protects the laminate from tearing and provides grip.

B. Eye & Face Protection[2][3][4][5]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do NOT rely on safety glasses alone. The liquid is an irritant; vapors can cause ocular distress.[1][2]

  • Face Shield: Required if pouring volumes >1 Liter or conducting distillation under vacuum.

C. Respiratory Protection[1][2][5][7]
  • Primary Control: Fume hood.

  • Secondary (If hood unavailable/spill cleanup): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Note: Since the boiling point is high (>65°C), OV cartridges are effective. Change schedule: Every 8 hours of use or immediately upon detecting odor.

D. Body Protection[3][4]
  • Lab Coat: 100% Cotton or Flame Resistant (Nomex/Kevlar). Synthetic blends (polyester) can melt into skin if the ether ignites.

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic.

Operational Protocols

Protocol A: Safe Transfer Techniques
  • Grounding: Ensure receiving and dispensing vessels are grounded. Static discharge is a valid ignition source for ethers.[3]

  • Inert Atmosphere: 1,3,5-Trimethyl-2-propan-2-yloxybenzene is an ether; while sterically hindered, it should be stored and transferred under Nitrogen or Argon to prevent peroxide formation over long periods.

  • Syringe Transfer: For volumes <20mL, use a glass syringe with a Luer-lock tip. Avoid plastic syringes (polystyrene) which may dissolve.

Protocol B: Peroxide Management
  • Testing: Test for peroxides using KI starch paper every 6 months.

  • Removal: If peroxides >10 ppm, treat with ferrous sulfate or pass through activated alumina before distillation. NEVER distill to dryness. [1]

Emergency Response & Disposal

Diagram 2: Spill Response Workflow

Follow this logic immediately upon loss of containment.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<100 mL) In Fume Hood Assess->Minor Major Major (>100 mL) Or Outside Hood Assess->Major ActionMinor 1. Absorb (Vermiculite) 2. Bag as HazWaste 3. Clean with Soap/Water Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Pull Alarm 3. Call HazMat Major->ActionMajor

Caption: Immediate workflow for categorizing and responding to chemical spills.

First Aid Measures
  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Flush for 15 minutes. Lift eyelids. Seek ophthalmologist.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Waste Disposal Plan
  • Classification: Non-Halogenated Organic Solvent.

  • Segregation: Keep separate from oxidizers (Nitric acid, Peroxides) to prevent exothermic reaction.[1][2]

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly state "Flammable" and "Irritant."

References

  • National Institute of Standards and Technology (NIST). Benzene, 1,3,5-trimethyl-2-propyl- (Structural Analog Data). NIST WebBook. Available at: [Link]

  • University of Edinburgh. Health and Safety Department: Ethers - Handling and control of exposure. Available at: [Link]

  • PubChem. Compound Summary: 2-Isopropoxymesitylene (CAS 13605-05-5). National Library of Medicine. Available at: [Link]

Sources

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